(Rac)-Epoxiconazole
Description
Historical Development and Agricultural Significance
Developed by BASF SE, Epoxiconazole (B1671545) was first introduced to the market in 1993. wikipedia.org It emerged as a broad-spectrum systemic fungicide designed to protect a wide array of crops from diseases caused by Ascomycetes, Basidiomycetes, and Deuteromycetes. wikipedia.orgherts.ac.uk Its introduction was a key development in the evolution of fungicides, which had transitioned from inorganic compounds to more targeted, systemic organic chemicals in the latter half of the 20th century. researchgate.net As a member of the azole group, epoxiconazole has maintained its effectiveness in controlling critical wheat diseases for more than two decades, a notable feat considering the rapid development of resistance to other fungicide classes like strobilurins. wikipedia.org
The agricultural significance of Epoxiconazole is substantial, primarily in the cultivation of cereals such as wheat, barley, rye, and triticale. wikipedia.org It is crucial in managing diseases like leaf blotch (Septoria tritici) and rust (Puccinia triticina), which can cause yield losses of up to 30%. wikipedia.org Beyond cereals, its application extends to crops like soybeans, bananas, rice, coffee, and sugar beets. wikipedia.org In German agriculture, for instance, a 2016 report highlighted that 45% of all fungicide treatments in wheat and 28% in barley were based on epoxiconazole applications. hffa-research.com The same report concluded that the use of epoxiconazole led to yield increases of 2.31% in wheat and 1.86% in barley compared to other fungicides. hffa-research.com It is also vital for safeguarding oilseeds and pulses against diseases like pod rust and leaf spots. dataintelo.com
The mode of action of Epoxiconazole involves the inhibition of ergosterol (B1671047) biosynthesis in fungal cells. mdpi.com Specifically, it targets the enzyme C14-demethylase, which is essential for the production of ergosterol, a vital component of the fungal cell membrane. mdpi.com This disruption prevents the growth of mycelia and limits the production of new fungal spores, effectively controlling the infection. wikipedia.org
Table 1: Key Properties of Epoxiconazole
| Property | Value |
|---|---|
| IUPAC Name | (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole |
| CAS Number | 135319-73-2 |
| Chemical Formula | C17H13ClFN3O |
| Molar Mass | 329.76 g·mol−1 |
| Melting Point | 134 °C |
| Water Solubility | 8.42 ppm (at 20°C) |
Source: wikipedia.org
Scope of Academic Inquiry and Research Frontiers
Academic research on Epoxiconazole is multifaceted, exploring its environmental fate, metabolism, and interactions with biological systems. A significant area of study is its environmental persistence and degradation. Research has shown that epoxiconazole can be persistent in soil, with half-lives that can exceed 1500 days in some conditions. researchgate.net The degradation process is influenced by microbial activity and can vary significantly between different soil types. researchgate.nettandfonline.com Studies have investigated its dissipation in various environmental compartments, including soil, water, and plants, often following first-order kinetics. tandfonline.comtandfonline.com For example, one study found the half-life (DT50) of epoxiconazole in paddy field water to be between 11 and 20 days, and in soil between 20 and 69 days. tandfonline.com
A prominent research frontier is the investigation of its enantiomers. Epoxiconazole is a chiral molecule, and studies have demonstrated that its enantiomers can exhibit different biological activities and degradation rates. nih.govnih.gov For instance, research has shown that the R,S-(+)-enantiomer has higher bioactivity against certain plant pathogens compared to the S,R-(-)-enantiomer. nih.gov Conversely, the degradation rates of the enantiomers can differ in various environmental media, which has implications for environmental risk assessment. nih.gov Recent studies have identified chiral transformation products, such as hydroxylated and methoxylated metabolites, in soil and earthworms for the first time. nih.gov
The interaction of Epoxiconazole with non-target organisms is another critical area of academic inquiry. Research has explored its effects on soil microbiomes, aquatic organisms, and even at the cellular level. researchgate.netbiorxiv.orgresearchgate.net Studies have shown that epoxiconazole can impact the abundance and diversity of soil bacteria and fungi. researchgate.net In aquatic systems, its presence has been detected in surface waters, raising questions about its effects on fish and other non-target species. biorxiv.orgresearchgate.net At a molecular level, research investigates its interaction with proteins, such as serum albumins, and its potential to inhibit enzymes other than its primary target in fungi, like aromatase. mdpi.com Toxicogenomic studies are also being employed to understand the molecular mechanisms underlying its biological effects. researchgate.net
Table 2: Common Fungal Pathogens Controlled by Epoxiconazole
| Pathogen | Common Name |
|---|---|
| Septoria tritici | Leaf Blotch |
| Puccinia triticina | Brown Rust |
| Septoria nodorum | Glume Blotch |
| Fusarium graminearum | Fusarium Head Blight |
| Rhizoctonia solani | Sheath Blight |
Source: wikipedia.orghffa-research.comresearchgate.nettandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYFCFLJBGAQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901034223 | |
| Record name | 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
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Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Epoxiconazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21397 | |
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Vapor Pressure |
0.00000045 [mmHg] | |
| Record name | Epoxiconazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21397 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
135319-73-2, 106325-08-0 | |
| Record name | 1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole | |
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| Record name | 1-{[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |
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| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |
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| Record name | 1H-1,2,4-Triazole, 1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action and Biochemical Interactions
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis
The primary mode of action of epoxiconazole (B1671545) is the disruption of ergosterol biosynthesis in fungi, a critical component for the integrity of fungal cell membranes. researchgate.netontosight.ai This inhibition leads to a cascade of events that ultimately result in the cessation of fungal growth and proliferation.
Sterol 14α-Demethylase (CYP51) Inhibition
Epoxiconazole acts as a potent inhibitor of the enzyme sterol 14α-demethylase, also known as CYP51. biorxiv.orgresearchgate.net This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. nih.govmdpi.com By binding to the heme iron in the active site of CYP51, epoxiconazole blocks the demethylation of lanosterol (B1674476), a precursor to ergosterol. researchgate.net This inhibition is a key step in its fungicidal activity. ontosight.ai
The inhibitory potency of epoxiconazole on fungal CYP51 is significant. Studies have shown that it can severely inhibit the activity of Candida albicans CYP51 (CaCYP51) with a 50% inhibitory concentration (IC50) of approximately 0.5 to 1.3 μM. nih.gov Another study found the IC50 of epoxiconazole for Candida albicans CYP51 to be between 0.059 and 0.35 μM.
| Fungus | Enzyme | IC50 (µM) |
| Candida albicans | CYP51 | 0.5 - 1.3 nih.gov |
| Candida albicans | CYP51 | 0.059 - 0.35 |
This table displays the 50% inhibitory concentration (IC50) of Epoxiconazole on the CYP51 enzyme in Candida albicans.
Impact on Fungal Cell Membrane Integrity and Function
The inhibition of ergosterol biosynthesis by epoxiconazole has profound effects on the fungal cell membrane. Ergosterol is essential for maintaining the fluidity, permeability, and integrity of these membranes. nih.govmdpi.com Its depletion, caused by epoxiconazole, leads to a reduction in plasma membrane fluidity, although not necessarily a complete loss of integrity. nih.gov This alteration in membrane composition and function disrupts vital cellular processes. The disruption of the cell membrane ultimately leads to the death of the fungal cell. ontosight.ai
Effects on Mycelial Growth and Conidia Production
Epoxiconazole strongly inhibits the mycelial growth of various fungi. researchgate.net For instance, the EC50 values for inhibiting the mycelial growth of Fusarium asiaticum and Fusarium graminearum were found to be between 0.12 to 0.95 µg/ml and 0.16 to 0.93 µg/ml, respectively. apsnet.org In another study, a fungicide combination containing epoxiconazole and pyraclostrobin (B128455) showed an ED50 value of 0.04 µg/ml for inhibiting the mycelial growth of Bipolaris sorokiniana. peerj.com While it has a strong effect on mycelial growth, epoxiconazole has been observed to have little inhibitory effect on spore germination in some saprophytic fungi. researchgate.net However, it does limit the production of conidia, which are asexual spores, further impeding the spread of the fungus. wikipedia.org
| Fungus | Effect | EC50/ED50 (µg/ml) |
| Fusarium asiaticum | Mycelial Growth Inhibition | 0.12 - 0.95 apsnet.org |
| Fusarium graminearum | Mycelial Growth Inhibition | 0.16 - 0.93 apsnet.org |
| Bipolaris sorokiniana | Mycelial Growth Inhibition | 0.04 (with pyraclostrobin) peerj.com |
This table shows the effective concentration (EC50) or effective dose (ED50) of Epoxiconazole required to inhibit the mycelial growth of different fungal species.
Interactions with Non-Target Organism Cytochrome P450 Enzymes
While highly effective against fungal CYP51, epoxiconazole can also interact with cytochrome P450 (CYP) enzymes in non-target organisms, including mammals. biorxiv.org These interactions can lead to endocrine-disrupting effects due to the role of CYP enzymes in steroid hormone biosynthesis. nih.govresearchgate.net
Aromatase (CYP19) Inhibition and Steroidogenesis Modulation
Epoxiconazole is known to inhibit aromatase (CYP19), a key enzyme that converts androgens to estrogens. researchgate.netvfu.czresearchgate.net This inhibition can disrupt the balance of steroid hormones. vfu.cz The ability of azole fungicides like epoxiconazole to interfere with CYP enzymes involved in steroidogenesis is a recognized mechanism of their endocrine-disrupting potential. researchgate.netvfu.cz The inhibition of CYP19 is a direct consequence of the chemical's ability to interact with P450 enzymes. researchgate.net
17α-Hydroxylase (CYP17) Inhibition
In addition to CYP19, epoxiconazole can inhibit another critical enzyme in steroidogenesis, 17α-hydroxylase (CYP17). mst.dk CYP17 is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) into androgen precursors. uu.nl Inhibition of CYP17 by azole compounds can lead to reduced testosterone (B1683101) and estradiol (B170435) synthesis. mst.dk Studies using in vitro models have indicated that exposure to epoxiconazole can result in decreased testosterone secretion, suggesting CYP17 inhibition. uu.nltandfonline.com
Broader Cytochrome P450 System Interference
Epoxiconazole's primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis in fungi. nih.gov However, its interaction with the cytochrome P450 (CYP) system is not limited to CYP51. In mammalian systems, epoxiconazole has been shown to both induce and inhibit various hepatic CYP isoforms.
Studies in mice have demonstrated that exposure to epoxiconazole can lead to the induction of several hepatic CYP isoforms, most notably Cyp2b, Cyp2c, and Cyp3a. oup.comoup.com This induction is primarily mediated through the activation of nuclear receptors, specifically the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). oup.comnih.gov Evidence suggests that epoxiconazole activates CAR in both mice and rats. nih.gov The induction of Cyp2b10 transcription and a broader CAR-dependent gene expression signature are indicative of CAR activation by epoxiconazole in mice. nih.gov While the induction of Cyp2b and Cyp2c isoforms can be quite significant, other isoforms like Cyp1a2 are also induced, but to a lesser degree. oup.com
Beyond induction, azole fungicides as a class are known to inhibit other mammalian CYP enzymes involved in critical physiological processes. mst.dk This includes enzymes involved in steroidogenesis, such as aromatase (CYP19). mst.dk The non-selective nature of some azole compounds means they can affect a range of cytochrome P450 enzymes beyond their intended fungal target. mst.dk For instance, several azole fungicides have been reported to inhibit human CYP51, albeit with lower potency compared to some antifungal drugs. mst.dk These interactions can lead to disruptions in steroid synthesis. mst.dk
The table below summarizes the observed interactions of Epoxiconazole with various cytochrome P450 isoforms in mammalian systems.
| CYP Isoform | Organism | Effect | Mediating Receptor |
| Cyp2b | Mouse | Induction | CAR/PXR |
| Cyp2c | Mouse | Induction | CAR/PXR |
| Cyp3a | Mouse | Induction | CAR/PXR |
| Cyp1a2 | Mouse | Induction | - |
| CYP19 (Aromatase) | Human | Inhibition | - |
| Human CYP51 | Human | Inhibition | - |
Molecular Binding and Docking Studies
Molecular binding and docking studies provide detailed insights into the interaction of epoxiconazole with various proteins at a molecular level. These studies are crucial for understanding its mechanism of action and its interactions with non-target organisms.
Spectroscopic methods combined with molecular modeling have been used to investigate the binding of epoxiconazole to serum albumins, which are key transport proteins in the blood. Studies on human serum albumin (HSA) and bovine serum albumin (BSA) have shown that epoxiconazole binds to subdomain IIA, in proximity to a tryptophan residue. nih.govnih.gov The binding is characterized as a static quenching mechanism. nih.govnih.gov The association constants (Ka) for these interactions have been determined at different temperatures, indicating a strong binding affinity. nih.gov Thermodynamic analysis reveals that hydrogen bonds and van der Waals forces are the primary interactions driving the binding process. nih.govnih.gov
Molecular docking studies have also been instrumental in elucidating the binding of epoxiconazole to its primary target, CYP51. In a study on the fungus Cercospora beticola, which is resistant to DMI (demethylation inhibitor) fungicides, it was found that in the wild-type CYP51, thirteen amino acid residues are directly involved in the binding of epoxiconazole. researchgate.netcabidigitallibrary.orgnih.gov Notably, the residue Ile122A was identified as forming a hydrogen bond with the fungicide. researchgate.netcabidigitallibrary.org In resistant strains with a mutated CYP51, the number of interacting residues was significantly reduced, highlighting the molecular basis of resistance. researchgate.net
Comparative studies have also been conducted to assess the inhibitory potency of epoxiconazole against the fungal CYP51 from Candida albicans and the human CYP51. These studies, using IC50 values (the concentration of an inhibitor where the response is reduced by half), have shown that epoxiconazole is a potent inhibitor of the fungal enzyme. asm.org In contrast, its inhibitory effect on the human homolog is significantly weaker, indicating a degree of selectivity for the fungal target. asm.org
The following tables present data from various molecular binding and docking studies involving epoxiconazole.
Table 1: Association Constants (Ka) for the Interaction of Epoxiconazole with Serum Albumins
| Interacting Protein | Temperature (K) | Association Constant (Ka) (L/mol) |
|---|---|---|
| Human Serum Albumin (HSA) | 298 | 3.80 × 104 |
| 303 | 2.51 × 104 | |
| 310 | 1.41 × 104 | |
| Bovine Serum Albumin (BSA) | 298 | 1.86 × 105 |
| 303 | 1.02 × 105 |
Data sourced from nih.gov
Table 2: Amino Acid Residues in Cercospora beticola CYP51 Interacting with Epoxiconazole
| Interaction Type | Interacting Residues in Wild-Type CYP51 |
|---|---|
| Hydrogen Bonding | Ile122A |
| Other Direct Interactions | 12 other residues |
Data based on findings from researchgate.netcabidigitallibrary.orgnih.gov
Table 3: Comparative Inhibition of Fungal and Human CYP51 by Epoxiconazole
| Enzyme | IC50 (µM) |
|---|---|
| Candida albicans CYP51 | ~0.1 - 0.3 |
| Human CYP51 | ~1.3 - 3.0 |
Approximate values based on data from asm.org
Fungicide Resistance Dynamics
Mechanisms of Resistance Development
Fungal pathogens have evolved several mechanisms to counteract the effects of epoxiconazole (B1671545) and other DMI fungicides. These mechanisms primarily involve alterations at the target site and changes in fungicide accumulation within the fungal cell. apsnet.orgapsnet.org
The primary target of epoxiconazole is the cytochrome P450 sterol 14α-demethylase enzyme, encoded by the CYP51 gene. mdpi.com This enzyme is crucial for ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. researchgate.net Resistance to epoxiconazole is frequently associated with modifications in the CYP51 gene. apsnet.orgapsnet.org
One of the main resistance mechanisms involves point mutations in the CYP51 gene, which alter the amino acid sequence of the target enzyme. apsnet.orgplos.org These mutations can reduce the binding affinity of epoxiconazole to the enzyme, thereby diminishing its inhibitory effect. apsnet.org For example, in Magnaporthe oryzae, the fungus responsible for rice blast, amino acid substitutions such as Y126F and I125L in the MoCYP51A protein have been identified in resistant mutants. apsnet.orgapsnet.org Similarly, in Cercospora beticola, the causal agent of Cercospora leaf spot in sugar beet, a Y464S mutation in the Cyp51 gene has been linked to resistance against DMI fungicides, including epoxiconazole. mdpi.com In the wheat pathogen Mycosphaerella graminicola, various mutations like Y137F, I381V, and a deletion of amino acids Y459/G460 have been shown to confer resistance to different azole fungicides. plos.org
Overexpression of the CYP51 gene is another significant mechanism of resistance. apsnet.orgfrontiersin.org This leads to an increased production of the 14α-demethylase enzyme, effectively diluting the impact of the fungicide. frontiersin.orgnih.gov The pathogen can thus maintain sufficient ergosterol synthesis even in the presence of epoxiconazole. Overexpression can be triggered by insertions of sequences in the promoter region of the CYP51 gene. frontiersin.orgfrontiersin.org For instance, tandem repeat sequences in the promoter of the cyp51A gene in Aspergillus fumigatus have been shown to increase its expression, leading to azole resistance. nih.govfrontiersin.org In some pathogens, multiple paralogues of the CYP51 gene exist, which can complicate resistance mechanisms. apsnet.orgapsnet.org
The table below summarizes key mutations in the CYP51 gene and their impact on pathogen resistance to DMI fungicides.
| Pathogen | Mutation | Effect |
| Magnaporthe oryzae | Y126F, I125L | Reduced affinity of MoCYP51A to epoxiconazole. apsnet.org |
| Mycosphaerella graminicola | Y137F | Confers resistance to triadimenol. plos.org |
| Mycosphaerella graminicola | I381V | Confers resistance to tebuconazole (B1682727). plos.org |
| Mycosphaerella graminicola | ΔY459/G460 | Confers resistance to tebuconazole and epoxiconazole. plos.org |
| Cercospora beticola | Y464S | Associated with resistance to DMI fungicides. mdpi.com |
| Aspergillus fumigatus | TR34/L98H | Upregulation of cyp51A transcription and altered binding site, leading to azole resistance. nih.gov |
| Aspergillus fumigatus | TR46/Y121F/T289A | Upregulation of cyp51A transcription and altered binding site, leading to azole resistance. nih.gov |
Another crucial mechanism contributing to fungicide resistance is the overexpression of efflux pumps. apsnet.orgapsnet.org These are transport proteins located in the fungal cell membrane that actively expel toxic compounds, including fungicides, from the cell. apsnet.orgnih.gov The overexpression of genes encoding these pumps, such as those from the ATP-binding cassette (ABC) transporter or major facilitator superfamily (MFS) genes, can lead to multidrug resistance (MDR). apsnet.orgapsnet.org This means that resistance developed against one fungicide can confer resistance to other, chemically unrelated compounds. apsnet.org
In Aspergillus fumigatus, for example, the overexpression of efflux transporter genes like AfuMDR1, AfuMDR2, AfuMDR3, and AfuMDR4 has been observed in voriconazole-resistant isolates, even in the absence of CYP51A mutations. nih.gov This indicates that efflux pumps can be an independent and significant mechanism of azole resistance. The regulation of these pumps is complex, often involving mutations in specific regulatory genes. frontiersin.orgmdpi.com The overexpression of efflux pumps is a form of non-target site resistance and presents a significant challenge for disease management as it can reduce the efficacy of a wide range of fungicides. jidc.org
CYP51 Gene Mutations and Overexpression
Monitoring and Characterization of Resistant Pathogen Populations
Effective management of fungicide resistance relies on the timely detection and characterization of resistant pathogen populations. frac.infogrdc.com.au Monitoring programs are essential to track shifts in fungicide sensitivity and to inform disease management decisions. grdc.com.aufrac.info
Several methods are employed to monitor for epoxiconazole resistance. Traditional methods involve bioassays where fungal isolates are grown on media amended with different concentrations of the fungicide to determine the effective concentration that inhibits 50% of growth (EC50). apsnet.orgmdpi.com An increase in the EC50 value over time indicates a decrease in sensitivity within the pathogen population. cabidigitallibrary.orgmdpi.com For example, monitoring of Zymoseptoria tritici populations in New Zealand revealed higher EC50 values for epoxiconazole in collected isolates compared to reference strains, suggesting a drift towards resistance. cabidigitallibrary.org
More recently, molecular techniques have been developed for faster and more sensitive detection of resistance. researchgate.net DNA-based methods can identify specific mutations in the CYP51 gene or quantify the expression levels of resistance-related genes. researchgate.net These molecular diagnostics allow for the early detection of resistant mutants in a population, often before widespread control failures are observed in the field. frac.inforesearchgate.net
Characterization of resistant populations also involves assessing for cross-resistance, which occurs when resistance to one fungicide confers resistance to another, usually within the same chemical class. apsnet.orgfrac.info Studies have shown cross-resistance between epoxiconazole and other DMI fungicides like prochloraz (B1679089) and difenoconazole (B1670550) in Magnaporthe oryzae. apsnet.orgapsnet.org Understanding cross-resistance patterns is crucial for selecting effective alternative fungicides. frac.info
The table below shows an example of EC50 values for epoxiconazole against sensitive and resistant isolates of Rhizoctonia solani.
| Isolate Type | EC50 Range (μg/mL) | Resistance Factor (RR) |
| Sensitive | 0.03–0.15 | - |
| Resistant | 0.14–3.54 | 1.90- to 35.40-fold |
Data based on studies of Rhizoctonia solani isolates. mdpi.com
Strategies for Resistance Management
To preserve the efficacy of epoxiconazole and other fungicides, it is imperative to implement robust resistance management strategies. croplife.org.auafren.com.au These strategies aim to reduce the selection pressure for resistance and often involve a combination of chemical and non-chemical control methods. grdc.com.au
Integrated Disease Management (IDM) is a holistic approach that combines various tactics to control diseases in a way that minimizes economic, health, and environmental risks. grdc.com.auadama.com IDM strategies are crucial for slowing the development of fungicide resistance. grdc.com.au Key components of an IDM program include:
Cultural Practices: Practices such as crop rotation, stubble management, and adjusting planting dates can help to reduce the initial inoculum of the pathogen. grdc.com.auadama.com For instance, delaying drilling can prevent early-season infection by diseases like septoria. adama.com
Disease Forecasting: Using disease forecasting models to time fungicide applications based on environmental conditions and disease risk can help to optimize their use and avoid unnecessary sprays. adama.com
Sanitation: Removing infected crop debris can reduce the survival and carry-over of pathogens to the next season. grdc.com.au
By reducing the reliance on fungicides, IDM practices lower the selection pressure for resistance. grdc.com.aufrac.info
A cornerstone of chemical resistance management is the strategic use of fungicides with different modes of action. frac.infocroplife.org.au This can be achieved through mixtures or alternations.
Fungicide Mixtures: Applying a mixture of two or more fungicides with different modes of action in a single application can be highly effective. reading.ac.ukresearchgate.net If a pathogen is resistant to one active ingredient, the other may still provide control. For mixtures to be effective, the partner fungicides should not be prone to cross-resistance. researchgate.net For example, epoxiconazole is often co-formulated with fungicides from other chemical groups, such as strobilurins or multi-site inhibitors like folpet. adama.comapsnet.org Modeling studies suggest that using the maximum dose of a low-risk fungicide with the minimal effective dose of a high-risk fungicide can be an optimal strategy. researchgate.net
Fungicide Alternation: This strategy involves rotating the use of fungicides with different modes of action between applications. croplife.org.aureading.ac.uk This prevents the repeated exposure of the pathogen population to the same selection pressure. croplife.org.au It is recommended to limit the number of applications of any single mode of action group within a season. croplife.org.au
Both mixture and alternation strategies aim to delay the build-up of resistant individuals in the pathogen population, thereby extending the effective lifespan of at-risk fungicides like epoxiconazole. reading.ac.ukresearchgate.net
Impact of Application Practices on Resistance Evolution
The evolution of fungicide resistance is not an inevitable outcome but is significantly influenced by the manner in which fungicides are applied in the field. Application practices create a selection pressure on the pathogen population, and different strategies can either accelerate or delay the development of resistance. The number of fungicide applications over time is a primary factor fueling the shift towards resistance in pathogen populations. grdc.com.au Intensive and repeated use of a single mode of action, such as that of epoxiconazole, accelerates the selection and proliferation of resistant fungal strains. nih.govfrac.info
Strategic application practices are a cornerstone of effective resistance management. frac.info Key strategies include the alternation or mixture of fungicides with different modes of action, limiting the number of treatments, and adhering to appropriate application timing and rates. frac.infofrac-argentina.org The goal of these practices is to reduce the selection pressure exerted by any single chemical group, thereby preserving its efficacy. croplife.org.au For Demethylation Inhibitor (DMI) fungicides like epoxiconazole, it is often recommended to use them in mixtures with a non-DMI fungicide to ensure robust disease control and manage resistance. frac-argentina.org Research has shown that applying a mixture of azoxystrobin (B1666510) and epoxiconazole substantially reduced the buildup of resistance in Zymoseptoria tritici compared to using azoxystrobin alone. frac.info
The rate of fungicide application also plays a complex role in resistance evolution. Using lower than recommended rates can lead to sub-lethal exposure, which may not fully control the pathogen population and can contribute to a gradual decrease in sensitivity. cabidigitallibrary.org In New Zealand, a combination of factors, including the use of epoxiconazole at rates between 40% and 75% of the recommended dose, was linked to a disease epidemic of speckled leaf blotch where reduced pathogen sensitivity was a contributing factor. cabidigitallibrary.org Conversely, there is evidence suggesting that consistently using higher-than-necessary rates can also increase resistance risk by eliminating the sensitive individuals in a population, which provides more opportunity for resistant individuals to dominate. grdc.com.au Therefore, using the most appropriate label rate for the level of disease pressure is considered the best practice for managing resistance. grdc.com.aufrac-argentina.org
Research Findings on Specific Pathogens
Zymoseptoria tritici (Septoria Leaf Blotch)
Studies have documented the impact of application practices on epoxiconazole sensitivity in Z. tritici, a major pathogen of wheat. In New Zealand, research into outbreaks of speckled leaf blotch found that isolates from affected fields showed reduced sensitivity to epoxiconazole. cabidigitallibrary.org The pathogen population appeared to be drifting towards resistance, with isolates from the survey generally showing higher EC50 values (the effective concentration required to inhibit 50% of fungal growth) compared to reference isolates. cabidigitallibrary.org This was observed in a context where most growers were using epoxiconazole as their standard fungicide, often at reduced rates. cabidigitallibrary.org
Table 1: In Vitro Sensitivity of Zymoseptoria tritici Isolates to Epoxiconazole in New Zealand
| Isolate Type | Number of Isolates | EC50 Range (mg/litre) |
|---|---|---|
| Survey Isolates (2013) | Not Specified | 0.06 - 0.96 |
| Reference Isolates | Not Specified | Lower than survey isolates |
Data sourced from a 2014 study on fungicide resistance in New Zealand. cabidigitallibrary.org The table shows the range of EC50 values for epoxiconazole against Z. tritici isolates collected from fields compared to reference isolates.
In Australia, azole resistance in Z. tritici was detected only nine years after the widespread use of these fungicides began, with growers typically applying them twice per season. nih.gov This rapid evolution occurred even at lower azole doses than those used in the United Kingdom, demonstrating the significant selection pressure imposed by repeated applications. nih.gov
Ramularia collo-cygni (Ramularia Leaf Spot)
In Estonia, monitoring of the R. collo-cygni population in spring barley fields revealed a significant decrease in sensitivity to several DMI fungicides, including epoxiconazole, between 2019 and 2020. mdpi.com The fields surveyed had received one to two fungicide applications with products containing active ingredients such as epoxiconazole. mdpi.com The average EC50 value for epoxiconazole increased nearly threefold in a single year, indicating a rapid shift in the pathogen population. mdpi.com
Table 2: Evolution of Epoxiconazole Sensitivity in Estonian Ramularia collo-cygni Population
| Year | Average EC50 Value (ppm) |
|---|---|
| 2019 | 0.22 |
| 2020 | 0.63 |
Data from a 2021 study showing the change in mean EC50 values for epoxiconazole against R. collo-cygni isolates collected in Estonia. mdpi.com
Rhizoctonia solani (Rice Sheath Blight)
A study conducted in Sichuan Province, China, assessed the resistance frequency of 122 R. solani isolates to four different fungicides. The results showed that a significant portion of the pathogen population was resistant to commonly used azoles. nih.gov
Table 3: Resistance Frequency of Rhizoctonia solani to Azole Fungicides in Sichuan Province, China
| Fungicide | Resistance Frequency (%) |
|---|---|
| Epoxiconazole | 36.07% |
| Hexaconazole | 45.08% |
| Tebuconazole | 47.54% |
| Thifluzamide | 65.57% |
Data from a 2021 study on R. solani resistance based on 122 isolates. nih.gov
The study also determined the EC50 values for epoxiconazole, which ranged from 0.03 to 0.15 mg/L for baseline sensitive isolates. nih.gov However, some field isolates showed moderate resistance to epoxiconazole, with one highly resistant isolate (LZHJ-1-8) exhibiting an EC50 value of 3.54 mg/L, representing a 35.4-fold resistance increase compared to the sensitive baseline. nih.gov These findings underscore how field application history can select for isolates with significantly reduced sensitivity.
Environmental Fate and Transport
Persistence and Degradation Pathways in Environmental Compartments
Epoxiconazole (B1671545) is recognized for its persistence in the environment. researchgate.netfao.org Its chemical stability means that natural degradation through processes like hydrolysis or photolysis is not a significant breakdown pathway. farmag.co.za The persistence of this fungicide has been noted even after its use has been discontinued (B1498344) in some regions, suggesting gradual leaching from contaminated soils into water systems. mdpi.com
Soil Degradation and Microbial Activity
The primary mechanism for the breakdown of epoxiconazole in soil is microbial activity. farmag.co.za However, it is generally considered to be highly persistent in soil. herts.ac.ukresearchgate.netnih.gov Half-life values for epoxiconazole in soil can be substantial, with some studies reporting values of up to 2960 days for 90% degradation (DT90). u-bordeaux.fr Laboratory studies have shown half-lives exceeding two years under certain conditions. rothamsted.ac.uk
The rate of degradation is influenced by soil properties and environmental conditions. For instance, one study found half-lives ranging from 21.2 to 43.2 days across three different soil types. researchgate.net Another study observed half-lives of 78 to 184 days. acs.org The degradation rate can be influenced by soil pH, with different microbial communities and enzymes being active under varying pH conditions. acs.orgmdpi.com The presence of specific microorganisms can significantly accelerate degradation. For example, the introduction of a Pseudomonas sp. strain F1 to soil dramatically reduced the half-life of epoxiconazole from 96.3 days in the control soil to just 2.64 days. nih.gov Microbial consortia enriched from sediment and agricultural soil have also demonstrated the ability to completely degrade epoxiconazole. nih.gov
Table 1: Reported Half-Life of Epoxiconazole in Soil
| Soil Type/Condition | Half-Life (days) | Reference |
|---|---|---|
| Loam or Sandy Loam | 75 - 180 | researchgate.net |
| Sandy Loam & Clay Loam | >730 (at 10°C) | rothamsted.ac.uk |
| Red Soil (Jiangxi) | 58.2 - 72.9 | researchgate.net |
| Paddy Soil (Taihu Region) | 182 - 365 | researchgate.net |
| Black Soil (Northeast China) | 102 - 161 | researchgate.net |
| Anyang Soil | Short | nih.gov |
| Nanjing Soil | Longer than Anyang soil | nih.gov |
| Various Agricultural Soils | 21.2 - 43.2 | researchgate.net |
| Soil with Pseudomonas sp. F1 | 2.64 | nih.gov |
| Control Soil (without strain F1) | 96.3 | nih.gov |
| Paddy Rice Soil Mesocosm | 20 - >97 | researchgate.net |
Water Systems Persistence and Particle-Bound Transport
Epoxiconazole exhibits persistence in aquatic systems as well. herts.ac.uk While photolysis can contribute to its degradation in water, with one study reporting a half-life of 0.68 hours under specific laboratory conditions, hydrolysis is a much slower process. researchgate.net The hydrolysis half-life of epoxiconazole in water at 25°C has been reported to be 120, 131, and 151 days at pH 4.0, 7.0, and 9.0, respectively. researchgate.net Another study found that under light conditions, the half-life was between 2.64 and 2.90 days. nih.gov
Due to its low aqueous solubility, epoxiconazole has a medium potential for particle-bound transport. herts.ac.ukresearchgate.net This means it can adsorb to soil and sediment particles, which can then be transported into water bodies through runoff and leaching, contributing to its presence in surface waters. mdpi.com
Plant Metabolism and Degradation
Once applied, epoxiconazole is absorbed by the foliage and stems of plants and can be translocated upwards. herbiguide.com.au The metabolism of epoxiconazole in plants is generally considered to be limited. researchgate.net The primary metabolites generated in plants are typically triazole, triazole alanine, and triazole acetic acid. researchgate.net Studies have shown that the degradation of epoxiconazole can be enantioselective in some plants. For instance, in cabbage, the (+)-enantiomer degraded faster, while in pepper, the (-)-enantiomer degraded more quickly. researchgate.net In leeks, exposure to epoxiconazole was found to alter the levels of various compounds, including amino acids, vitamins, and lipids, which could affect the nutritional quality of the crop. researchgate.net
Enantioselective Environmental Behavior
Epoxiconazole is a chiral compound, meaning it exists as a pair of enantiomers, which are non-superimposable mirror images of each other. rsc.org While these enantiomers have the same physical and chemical properties in an achiral environment, they can exhibit different biological activities and degradation rates in the environment. rsc.orgup.edu.mx
Enantiomer Enrichment and Elimination
Enantioselective degradation can lead to the enrichment of one enantiomer over the other in the environment. nih.gov In soil, the degradation of epoxiconazole has been shown to be enantioselective, particularly in alkaline and slightly acidic soils. acs.org Studies have observed the preferential degradation of the (-)-epoxiconazole enantiomer by intestinal bacteria in mice. nih.gov In earthworms, the 2S,3R-(-)-epoxiconazole enantiomer was preferentially enriched during the accumulation phase. nih.govresearchgate.net
In aquatic systems, an enrichment of (-)-epoxiconazole was observed in the green alga Scenedesmus obliquus during the initial days of exposure, followed by an enrichment of (+)-epoxiconazole after longer exposure. rsc.orgrsc.org In tubifex worms, (-)-epoxiconazole accumulated to a greater extent in water-spiked treatments, while the opposite was true in soil-spiked treatments. ebi.ac.ukacs.org
Enantioselective Degradation Kinetics
The rates of degradation for the two enantiomers of epoxiconazole can differ, a phenomenon known as enantioselective degradation kinetics. In soil, the S,R-(-)-epoxiconazole enantiomer has been observed to degrade faster than the R,S-(+)-enantiomer. up.edu.mx The degree of enantioselectivity in soil degradation can be influenced by pH, with a linear correlation observed between soil pH and the enantioselectivity of epoxiconazole degradation. acs.orgresearchgate.net
In water, under light conditions, the (+)-enantiomers of epoxiconazole have been shown to dissipate faster than the (-)-enantiomers. nih.gov This leads to a progressive enrichment of the (-)-enantiomers in the water. nih.gov No enantioselective degradation was observed under sterilized conditions, indicating that microbial activity is a key driver of this process. up.edu.mx
Table 2: Enantioselective Degradation of Epoxiconazole
| Enantiomer | Environment/Organism | Observation | Reference |
|---|---|---|---|
| S,R-(-)-epoxiconazole | Soil | Degraded faster than R,S-(+)-epoxiconazole. | up.edu.mx |
| (-)-epoxiconazole | Grape | Degraded faster than (+)-epoxiconazole. | researchgate.net |
| (+)-enantiomers | Surface Water (light conditions) | Dissipated faster than (-)-enantiomers. | nih.gov |
| 2R, 3S-(+)-cis-epoxiconazole | Cabbage | Degraded faster than 2S, 3R-(-)-cis-epoxiconazole. | researchgate.net |
| 2S, 3R-(-)-cis-epoxiconazole | Pepper | Degraded faster than 2R, 3S-(+)-cis-epoxiconazole. | researchgate.net |
| (-)-epoxiconazole | Mice (intestinal flora) | Preferentially degraded. | nih.gov |
Chiral Metabolite Identification and Biotransformation Mechanisms
The widespread agricultural use of the chiral fungicide epoxiconazole has raised concerns about the environmental impact of its enantiomers and their transformation products (TPs). nih.govresearchgate.net Understanding the biotransformation of epoxiconazole is crucial, as enantioselectivity in this process can lead to different environmental behaviors and toxicities of its metabolites.
Research into the environmental behavior of epoxiconazole in earthworm-soil systems has led to the identification of several chiral metabolites. nih.govresearchgate.net Studies have identified one methoxylated and four hydroxylated chiral TPs in soil, as well as in the tissues and excrement of earthworms. nih.govresearchgate.net Notably, the epoxy ring hydroxylated TP and the methoxylated TP of epoxiconazole were identified for the first time in an environmental matrix in this context. nih.govresearchgate.net A high degree of chemical-specific enantioselectivity was observed for these transformation products in different matrices. nih.govresearchgate.net
The primary mechanism for the biotransformation of epoxiconazole in organisms like earthworms involves the cytochrome P450 (CYP450) monooxygenase system. nih.govresearchgate.net In vitro experiments using earthworm microsomes and specific recombinant human CYP450 enzymes (CYP2A6, CYP2C9, and CYP3A4) have been conducted to elucidate these biotransformation pathways. nih.gov This research provides direct evidence for the enantiomeric biotransformation of epoxiconazole and is vital for a comprehensive environmental risk assessment. nih.govresearchgate.net
Studies have also shown that the degradation of epoxiconazole in soil can be enantioselective and is significantly influenced by soil properties, particularly pH. acs.org In alkaline and slightly acidic soils, the degradation is clearly enantioselective, while in more acidic soils, both enantiomers degrade at similar rates. acs.org However, the compound is configurationally stable, meaning no conversion between enantiomers (enantiomerization) occurs in the soil. acs.org
Table 1: Identified Chiral Metabolites of Epoxiconazole in Earthworm-Soil Systems
| Metabolite Type | Specific Metabolite | Matrix Detected |
|---|---|---|
| Hydroxylated | 4 distinct chiral TPs | Soil, Earthworm, Excrement |
| Methoxylated | 1 distinct chiral TP | Soil, Earthworm, Excrement |
Aquatic Contamination and Ecosystem Threat
The persistence and mobility of epoxiconazole in soil and water systems lead to its eventual contamination of aquatic environments, posing a significant threat to non-target organisms and ecosystem stability. herts.ac.ukbiorxiv.orgtandfonline.com Due to its use in agriculture, epoxiconazole can enter surface and groundwater through runoff and preferential flow. researchgate.nettandfonline.com Its presence in surface waters has been documented globally, with concentrations detected at levels that are concerning for aquatic life. biorxiv.orgtandfonline.com
Epoxiconazole is classified as very toxic to aquatic life, with long-lasting effects. bund.dewikipedia.org This toxicity extends to a wide range of aquatic organisms, including fish, aquatic invertebrates, algae, and higher aquatic plants. bund.deherbiguide.com.au The risk to aquatic ecosystems is a key consideration in regulatory assessments of the fungicide. bund.de
Research has demonstrated the adverse effects of epoxiconazole on various aquatic species. Studies on the crustacean Daphnia magna showed that exposure to low concentrations (25 μg/L) resulted in physiological changes. biorxiv.org The fungicide is also highly toxic to algae; for example, it has a significant inhibitory effect on the green alga Selenastrum capricornutum. herbiguide.com.au In fish, such as the zebrafish (Danio rerio), exposure to epoxiconazole can induce behavioral changes like hyperlocomotion. biorxiv.org Furthermore, it has been found to be highly toxic to fish species like rainbow trout and bluegill sunfish. herbiguide.com.au
The threat is not limited to the parent compound alone. The triazole metabolite 1,2,4-triazole (B32235) is also considered in ecotoxicological risk assessments. bund.de The potential for epoxiconazole to interact synergistically with other pesticides can further amplify its toxic effects on aquatic organisms. scispace.com Given that fungi are an essential part of freshwater ecosystems, performing functions like decomposition, the introduction of fungicides like epoxiconazole can adversely affect the fungal community, disrupting a critical trophic level. frontiersin.org
Table 2: Aquatic Toxicity of Epoxiconazole
| Organism | Species | Endpoint | Value | Reference |
|---|---|---|---|---|
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96hr LC50 | 0.5 mg/L | herbiguide.com.au |
| Fish | Bluegill Sunfish (Lepomis macrochirus) | 96hr LC50 | 0.52 mg/L | herbiguide.com.au |
| Aquatic Invertebrate | Daphnia magna | 48hr LC50 | 1.8 mg/L | herbiguide.com.au |
Ecotoxicological Impact on Non Target Organisms
Aquatic Organism Responses
Ichthyotoxicity and Physiological Alterations (e.g., Zebrafish)
Studies on zebrafish (Danio rerio) have revealed that epoxiconazole (B1671545) can induce a range of toxic effects, from metabolic and histological changes to behavioral and reproductive impairments. tandfonline.comsci-hub.senih.gov
Exposure of adult zebrafish to epoxiconazole has been shown to alter their metabolic profiles, particularly affecting energy, lipid, and amino acid metabolism. tandfonline.comnih.govresearchgate.net In one study, adult zebrafish exposed to epoxiconazole at concentrations of 100 and 1000 μg/L for 21 days exhibited changes in endogenous metabolites related to these metabolic pathways. nih.gov The expression of genes associated with the mitochondrial respiratory chain, ATP synthesis, and fatty acid β-oxidation was inhibited, disrupting energy metabolism. nih.gov Another study corroborated these findings, demonstrating altered metabolic profiles in adult zebrafish, primarily characterized by increased amino acid levels. researchgate.net
In zebrafish larvae, exposure to epoxiconazole led to an increase in triglycerides and a decrease in glucose levels. tandfonline.com Specifically, exposure to 350 and 700 μg/L of epoxiconazole resulted in a significant decrease in pyruvate (B1213749) kinase (PK) transcription levels. sci-hub.se Conversely, the transcription levels of hexokinase (HK1) and glucokinase (GK) were significantly higher in the 700 μg/L treatment group. sci-hub.se Furthermore, genes related to lipid metabolism, such as carnitine palmitoyl (B13399708) transferase 1 (CPT1) and acyl-oxidase (ACO), showed decreased transcription, while fatty acid synthase (FAS) transcription was elevated. sci-hub.se
Table 1: Metabolic Effects of Epoxiconazole on Zebrafish
| Species | Life Stage | Exposure Concentration | Duration | Observed Metabolic Changes | Reference(s) |
|---|---|---|---|---|---|
| Zebrafish | Adult | 100 and 1000 μg/L | 21 days | Altered energy, lipid, and amino acid metabolism; inhibited expression of genes for mitochondrial respiratory chain, ATP synthesis, and fatty acid β-oxidation. | nih.govresearchgate.net |
| Zebrafish | Larvae | 175, 350, and 700 μg/L | 7 days | Increased triglycerides, decreased glucose. | tandfonline.com |
| Zebrafish | Larvae | 350 and 700 μg/L | Not Specified | Decreased pyruvate kinase (PK) transcription. | sci-hub.se |
| Zebrafish | Larvae | 700 μg/L | Not Specified | Increased hexokinase (HK1) and glucokinase (GK) transcription; decreased carnitine palmitoyl transferase 1 (CPT1) and acyl-oxidase (ACO) transcription; elevated fatty acid synthase (FAS) transcription. | sci-hub.se |
Histopathological examinations have revealed that epoxiconazole can cause damage to the liver in zebrafish. tandfonline.comnih.govresearchgate.net Exposure of adult zebrafish to both low and high doses of epoxiconazole enantiomers resulted in vacuolization and swelling of the liver in both males and females. nih.gov These histopathological changes were also observed in other studies, confirming the hepatotoxic effects of the fungicide. tandfonline.comresearchgate.net
Table 2: Histopathological Effects of Epoxiconazole on Zebrafish
| Species | Life Stage | Exposure Concentration | Duration | Observed Histopathological Changes | Reference(s) |
|---|---|---|---|---|---|
| Zebrafish | Adult | 100 and 1000 μg/L | 21 days | Vacuolization and swelling of the liver in both male and female fish. | nih.gov |
Exposure to environmentally relevant concentrations of epoxiconazole has been shown to induce behavioral changes in adult zebrafish. tandfonline.comnih.gov In a novel tank test, zebrafish exposed to epoxiconazole at concentrations of 24, 144, and 240 μg/L exhibited hyperlocomotion, characterized by increased distance traveled, more frequent crossings to different areas of the tank, more entries into the top area, and a higher mean speed. tandfonline.comnih.govbiorxiv.org However, no significant effects were observed in social preference tests. tandfonline.comnih.gov
Table 3: Behavioral Effects of Epoxiconazole on Zebrafish
| Species | Life Stage | Exposure Concentration | Duration | Observed Behavioral Changes | Reference(s) |
|---|---|---|---|---|---|
| Zebrafish | Adult | 24, 144, and 240 μg/L | 96 hours | Hyperlocomotion (increased distance traveled, crossings, entries to top area, and mean speed). | tandfonline.comnih.govbiorxiv.org |
| Zebrafish | Adult | 24, 144, and 240 μg/L | 120 hours | No significant effects on social preference. | tandfonline.comnih.gov |
Epoxiconazole exposure can lead to developmental and reproductive issues in zebrafish. sci-hub.senih.gov Embryonic exposure to epoxiconazole resulted in a decrease in the survival rate and body length of larvae in a concentration-dependent manner. sci-hub.se Observed deformities included a crooked body, spinal curvature, pericardial edema, yolk sac edema, and a smaller lower jaw. sci-hub.se Heartbeat rates were also significantly reduced at 48 and 72 hours post-fertilization. sci-hub.se
In adult zebrafish, exposure to epoxiconazole enantiomers led to a reduction of spermatids in males. nih.gov However, unlike some other fungicides, epoxiconazole did not cause an increase in the number of mature eggs in females. nih.gov Studies on other species, such as rats, have indicated that high doses of epoxiconazole can have fetotoxic effects and that azole fungicides, in general, can disrupt steroid hormone synthesis, leading to reproductive dysfunction. vfu.cz
Table 4: Developmental and Reproductive Effects of Epoxiconazole on Zebrafish
| Species | Life Stage | Exposure Concentration | Duration | Observed Effects | Reference(s) |
|---|---|---|---|---|---|
| Zebrafish | Embryo/Larva | Concentration-dependent | Not Specified | Decreased survival rate and body length; deformities (crooked body, spinal curvature, pericardial edema, yolk sac edema, smaller lower jaw); reduced heartbeat rate. | sci-hub.se |
| Zebrafish | Adult (Male) | 100 and 1000 μg/L | 21 days | Reduction of spermatids. | nih.gov |
| Zebrafish | Adult (Female) | 100 and 1000 μg/L | 21 days | No increase in the number of mature eggs. | nih.gov |
Behavioral Effects
Invertebrate Toxicity (e.g., Daphnia magna)
Epoxiconazole is moderately toxic to aquatic invertebrates. rayfull.com Studies on Daphnia magna, a common model organism for aquatic invertebrate toxicity, have shown various effects. The acute 48-hour EC50 for Daphnia magna is 8.69 mg/L. rayfull.com Chronic exposure to a sublethal concentration of 25 μg/L of epoxiconazole for over 31 days led to an increased cumulative number of offspring. tandfonline.comnih.govdoi.org This same concentration also caused an increase in the protein content of adult Daphnia magna within one to three days of exposure. tandfonline.comnih.gov Another study reported a no-observed-effect concentration (NOEC) of 0.63 mg/L for Daphnia magna over a 21-day exposure period. basf.com
**Table 5: Toxicity of Epoxiconazole to *Daphnia magna***
| Endpoint | Concentration | Duration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Acute Toxicity (EC50) | 8.69 mg/L | 48 hours | 50% of the population shows an effect. | rayfull.com |
| Chronic Toxicity (Reproduction) | 25 μg/L | >31 days | Increased cumulative number of offspring. | tandfonline.comnih.govdoi.org |
| Chronic Toxicity (Protein Content) | 25 μg/L | 1-3 days | Increased protein content in adults. | tandfonline.comnih.gov |
| Chronic Toxicity (NOEC) | 0.63 mg/L | 21 days | No observed effect. | basf.com |
Physiological Stress Indicators
Epoxiconazole exposure can induce a range of physiological stress responses in non-target organisms, serving as indicators of sublethal toxicity. These responses include metabolic disturbances, oxidative stress, and neurotoxicity.
In fish, such as the zebrafish (Danio rerio), exposure to epoxiconazole has led to significant metabolic changes. Embryonic zebrafish treated with concentrations of 175, 350, or 700 μg/L for seven days showed an increase in triglyceride levels and a decrease in glucose content. tandfonline.comsci-hub.se Adult zebrafish exposed to 100 and 1000 μg/L for 21 days exhibited alterations in endogenous metabolites related to energy, lipid, and amino acid metabolism. tandfonline.comnih.gov This was accompanied by the inhibition of genes related to the mitochondrial respiratory chain and ATP synthesis. nih.gov
Oxidative stress is another common physiological response. In adult rats, oral exposure to epoxiconazole at doses of 8, 24, 40, and 56 mg/kg of body weight for 28 days caused significant oxidative stress in brain tissue. researchgate.netnih.gov This was evidenced by increased lipid peroxidation, protein oxidation, DNA fragmentation, and impaired antioxidant enzyme activities. researchgate.netnih.gov
Neurotoxic effects have also been documented. Exposure of adult zebrafish to epoxiconazole concentrations of 24, 144, and 240 μg/L resulted in hyperlocomotion, indicated by increased distance traveled and mean speed. tandfonline.com In rats, the fungicide induced histological alterations in the brain and inhibited acetylcholinesterase (AChE) activity. researchgate.netnih.gov
Table 2: Physiological Stress Indicators in Non-Target Organisms Exposed to Epoxiconazole
| Species | Concentration/Dose | Stress Indicator | Observed Effect | Reference |
|---|---|---|---|---|
| Zebrafish (Danio rerio) | 175, 350, 700 μg/L | Metabolism | Increased triglycerides, decreased glucose. | tandfonline.comsci-hub.se |
| Zebrafish (Danio rerio) | 100, 1000 μg/L | Metabolism | Altered energy, lipid, and amino acid metabolism. | tandfonline.comnih.gov |
| Zebrafish (Danio rerio) | 24, 144, 240 μg/L | Behavior | Hyperlocomotion (increased distance and speed). | tandfonline.com |
| Adult Rat | 8-56 mg/kg bw | Oxidative Stress | Increased lipid peroxidation, protein oxidation, DNA fragmentation in the brain. | researchgate.netnih.gov |
Algal and Aquatic Plant Responses (e.g., Scenedesmus obliquus, Chaetoceros calcitrans, Lemna)
Epoxiconazole can significantly affect primary producers in aquatic ecosystems, such as algae and aquatic plants. These organisms form the base of the food web, and toxic impacts on them can have cascading effects throughout the ecosystem. The aquatic plant Lemna (duckweed) is noted as the most sensitive ecological species to epoxiconazole. sci-hub.se
Growth Inhibition and Cell Volume Changes
Growth inhibition is a primary indicator of toxicity in algae and aquatic plants upon exposure to epoxiconazole.
For the marine diatom Chaetoceros calcitrans, the 3-day EC50 (the concentration causing a 50% effect) for growth inhibition based on cell count was 2.31 mg/L for the active ingredient of epoxiconazole. ifremer.frifremer.frresearchgate.net Interestingly, exposure to the formulated product (Opus) at 2.88 µg/L led to a significant increase in the cell volume of C. calcitrans. ifremer.fr
In the case of the green alga Scenedesmus obliquus, epoxiconazole also demonstrates inhibitory effects on growth, with toxicity being enantioselective. rsc.orgrsc.org The S,R-(-)-enantiomer has been found to exhibit more significant toxicity to S. obliquus than the R,S-(+)-enantiomer. sci-hub.seresearchgate.net Exposure to epoxiconazole enantiomers can also lead to morphological changes in S. obliquus cells, including plasmolysis and the disappearance of chloroplasts. rsc.org
The aquatic plant Lemna is particularly sensitive to epoxiconazole, though specific EC50 values for growth inhibition can vary. researchgate.netebi.ac.uk
Table 3: Effects of Epoxiconazole on Growth and Cell Volume in Algae and Aquatic Plants
| Species | Parameter | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Chaetoceros calcitrans | Growth Inhibition (EC50) | 2.31 mg/L | 50% reduction in cell count after 3 days. | ifremer.frifremer.frresearchgate.net |
| Chaetoceros calcitrans | Cell Volume | 2.88 µg/L | Significant increase in cell volume. | ifremer.fr |
| Scenedesmus obliquus | Growth Inhibition | Not specified | S,R-(-)-enantiomer is more toxic than the R,S-(+)-enantiomer. | sci-hub.seresearchgate.net |
Photosynthetic Pigment and Activity Alterations
In Chaetoceros calcitrans, exposure to epoxiconazole resulted in an increase in the content of photosynthetic pigments, including chlorophylls (B1240455) a and c, and carotenoids. ifremer.frifremer.frresearchgate.net This was accompanied by an increase in the rates of both photosynthesis and respiration. ifremer.frifremer.frresearchgate.net
For Scenedesmus obliquus, enantioselectivity was also observed in the effects on chlorophyll (B73375) content. rsc.orgrsc.org The destruction of photosynthetic pigments by fungicides can inhibit photosynthesis, leading to oxidative stress. researchgate.net
Antioxidant Enzyme Activity Modulation
To counteract oxidative stress induced by toxicants like epoxiconazole, algae and plants may modulate the activity of their antioxidant enzymes.
In Scenedesmus obliquus, exposure to epoxiconazole enantiomers led to enantioselective changes in the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT). rsc.orgrsc.org This indicates an oxidative stress response, which is a common defense mechanism against cellular damage caused by reactive oxygen species (ROS) that can be generated following exposure to fungicides. researchgate.net
Enantioselective Toxicity and Bioaccumulation
Epoxiconazole is a chiral compound, meaning it exists as different stereoisomers (enantiomers) that are mirror images of each other. These enantiomers can exhibit different biological activities and toxicities.
The toxicity of epoxiconazole to Scenedesmus obliquus is enantioselective, with the S,R-(-)-enantiomer showing higher toxicity than the R,S-(+)-enantiomer. sci-hub.seresearchgate.net Bioaccumulation of epoxiconazole in S. obliquus is also enantioselective and time-dependent. When exposed to the racemic mixture, an enrichment of (-)-epoxiconazole was observed in the cells during the first three days, but this shifted to an enrichment of (+)-epoxiconazole after four days. rsc.orgrsc.orgresearchgate.net
In the aquatic plant Lemna minor, the metabolism of another chiral pesticide was found to be enantioselective, suggesting that such processes are common in aquatic macrophytes and can influence the environmental fate and impact of chiral compounds like epoxiconazole. ufl.edu Bioaccumulation in the oligochaete worm Tubifex was also enantioselective, with a preference for (+)-epoxiconazole accumulation from soil, but (-)-epoxiconazole from water. sci-hub.seebi.ac.uk In adult zebrafish, significant enantioselectivity was seen, with an enrichment of (+)-epoxiconazole during the bioaccumulation process. nih.gov
Table 4: Enantioselective Effects of Epoxiconazole in Non-Target Organisms
| Organism | Effect | Enantioselectivity Details | Reference |
|---|---|---|---|
| Scenedesmus obliquus | Toxicity | S,R-(-)-enantiomer is more toxic than the R,S-(+)-enantiomer. | sci-hub.seresearchgate.net |
| Scenedesmus obliquus | Bioaccumulation | Preferential accumulation of (-)-enantiomer in the first 3 days, switching to (+)-enantiomer after 4 days. | rsc.orgrsc.org |
| Tubifex worm | Bioaccumulation | Preferential accumulation of (-)-enantiomer from water; (+)-enantiomer from soil. | sci-hub.seebi.ac.uk |
Terrestrial Organism Responses
Epoxiconazole is classified as moderately toxic to earthworms. herts.ac.uk Studies on the earthworm Eisenia fetida have shown that while high concentrations of epoxiconazole can lead to significant mortality, sublethal effects are also of concern. mdpi.comijsra.net Research indicates that earthworm weight can be a more sensitive indicator of toxicity from certain pesticides than mortality rates. ijsra.net
Once in the soil, epoxiconazole can be taken up by earthworms, where it undergoes biotransformation. The process of biotransformation can be enantioselective, meaning that one stereoisomer of the molecule is metabolized or accumulates preferentially over the other. researchgate.net In one study, the 2S,3R-(–)-epoxiconazole enantiomer was preferentially enriched in earthworms during the accumulation phase, although no enantioselectivity was observed during the elimination phase. researchgate.net The metabolism of epoxiconazole in earthworms can lead to the formation of various biotransformation products (BTPs). acs.org
The table below summarizes key findings on the toxicity of epoxiconazole to earthworms.
Table 1: Earthworm Toxicity Data for Epoxiconazole
| Species | Endpoint | Value | Source |
|---|---|---|---|
| Eisenia fetida | 14-day LC50 | >1000 mg/kg soil | farmag.co.za |
| Eisenia fetida | 28-day Mortality (at lower concentrations) | ≤4% | mdpi.com |
LC50: The concentration lethal to 50% of the tested organisms.
Epoxiconazole is considered moderately toxic to birds on an acute basis and has a high chronic toxicity risk. herts.ac.uk The toxicity can vary depending on the bird species and the duration of exposure. For instance, the acute oral lethal dose (LD50) for quail is reported to be greater than 2000 mg/kg. farmag.co.za However, chronic exposure poses a more significant threat. herts.ac.uk
Reproductive effects have been observed in avian toxicity studies. Developmental toxicity studies in rats, which can provide an indication of potential effects in other vertebrates, showed an increased incidence of post-implantation loss and fetal resorptions at certain exposure levels. researchgate.net
The table below presents acute and chronic toxicity data for various bird species.
Table 2: Avian Toxicity Data for Epoxiconazole
| Species | Endpoint | Value | Classification | Source |
|---|---|---|---|---|
| Quail (Colinus virginianus) | Acute Oral LD50 | >2000 mg/kg bw | Moderately Toxic | farmag.co.za |
| Mallard Duck | Acute Oral LD50 | >2000 mg/kg | Moderately Toxic | usda.gov |
LD50: The dose lethal to 50% of the tested organisms. bw: body weight.
Epoxiconazole is categorized as moderately toxic to honeybees (Apis mellifera). herts.ac.uk While it may have a relatively low direct toxicity compared to some insecticides, there is concern about its sublethal and synergistic effects. researchgate.net For example, azole fungicides like epoxiconazole can interact with other pesticides, such as pyrethroids, potentially increasing their toxicity. doi.org However, some studies have also shown antagonistic effects at low doses. doi.org
Table 3: Honeybee Toxicity Data for Epoxiconazole
| Species | Endpoint | Value | Source |
|---|
LD50: The dose lethal to 50% of the tested organisms.
Avian Toxicity
Soil Microbial Community Dynamics and Function
Epoxiconazole can influence the dynamics and function of soil microbial communities. researchgate.net The impact is often dose-dependent. mdpi.com Studies have shown that epoxiconazole can alter the abundance and diversity of both bacteria and fungi in the soil. researchgate.net For instance, in some soil types, epoxiconazole application led to an increase in the abundance of certain microbial groups while decreasing others. researchgate.net At the phylum level, changes have been noted in the relative abundance of Proteobacteria and Firmicutes in response to epoxiconazole. researchgate.net
The fungicide can also affect key soil functions driven by microorganisms. Research indicates that nitrogen transformation processes can be influenced, with observed increases in the abundance of genes like nifH and amoA, which are involved in nitrogen fixation and ammonia (B1221849) oxidation, respectively. researchgate.net This can lead to changes in the soil concentrations of ammonium (B1175870) (NH4+-N) and nitrate (B79036) (NO3--N). researchgate.net Furthermore, metabolic pathways related to carbon, sulfur, and manganese can also be impacted. researchgate.net
Some studies have specifically looked at the effect on soil fungi by measuring ergosterol (B1671047) content, a key component of fungal cell membranes. Epoxiconazole has been shown to cause a temporary reduction in soil ergosterol, indicating an impact on a fraction of the soil fungal population. mdpi.comresearchgate.net However, the microbial community often shows resilience, with populations and functions recovering over time. mdpi.com
Food Chain Perturbations and Ecological Imbalance
The use of pesticides like epoxiconazole can lead to perturbations in the food chain and contribute to ecological imbalance. tandfonline.comresearchgate.net When a substance affects non-target organisms, these direct impacts can ripple through the ecosystem. beyondpesticides.org For example, a reduction in the population of a particular invertebrate species due to pesticide exposure can affect the predators that rely on it for food. beyondpesticides.org
Contamination of water bodies with epoxiconazole poses a threat to aquatic ecosystems. tandfonline.com The presence of this fungicide in surface waters can affect the natural physiology and behavior of aquatic organisms such as fish. tandfonline.comresearchgate.net Such disruptions at the base of the food web can have cascading effects, altering the structure and function of the entire ecosystem. numberanalytics.com The loss or decline of a key species in a food chain can disrupt the flow of energy and nutrients, potentially leading to a decline in other dependent species. quora.com
Mammalian Toxicology and Human Health Implications
Toxicokinetics and Metabolic Pathways in Mammalian Systems
Toxicokinetics describes how a substance is handled by the body, encompassing absorption, distribution, metabolism, and excretion (ADME). fao.orgmsdvetmanual.com These processes are crucial for understanding the potential risks associated with exposure to chemical agents like epoxiconazole (B1671545). fao.orgmsdvetmanual.com
Studies in rats have shown that epoxiconazole is rapidly absorbed, metabolized, and excreted following oral administration. epa.gov After absorption, epoxiconazole distributes to various tissues, including the blood, liver, kidneys, spleen, and lungs, without significant potential for accumulation. nih.gov In male CD-1 mice, epoxiconazole was detected in all monitored tissues, with the highest concentrations not necessarily in the target organ for toxicity. msdvetmanual.comresearchgate.net
Excretion occurs primarily through feces, with a smaller portion eliminated in the urine. epa.govnih.gov In rats, approximately 80-90% of an administered dose is excreted via feces, while 11-15% is eliminated through urine. bund.de The parent compound was only found in the feces at high, single doses, which suggests that absorption may become saturated. epa.gov Biliary excretion is a significant contributor to the fecal elimination route, with about 35% of the radioactivity from a labeled dose being eliminated via the bile in rats. bund.de
Table 1: Summary of Epoxiconazole Distribution in Mammalian Tissues
| Tissue | Detected Presence | Species |
| Blood | Yes | Rat, Mouse, Lizard epa.govnih.govresearchgate.netresearchgate.net |
| Liver | Yes | Rat, Mouse, Lizard epa.govnih.govresearchgate.netresearchgate.net |
| Kidneys | Yes | Rat, Mouse epa.govnih.gov |
| Spleen | Yes | Mouse nih.gov |
| Lungs | Yes | Mouse nih.gov |
| Adrenal Glands | Yes | Rat, Mouse nih.gov |
The metabolism of epoxiconazole is extensive, with approximately 30 different metabolites having been identified in rats. epa.gov The metabolic process is thought to involve cytochrome P450 (CYP) enzymes and subsequent glutathione (B108866) conjugation. researchgate.net In lizards, there is evidence of stereoselective metabolism, where different enantiomers (mirror-image isomers) of epoxiconazole are metabolized at different rates. researchgate.net For instance, the R,S-epoxiconazole isomer was found to accumulate. researchgate.net This stereoselectivity is attributed to the enantiospecific binding affinities with CYP enzymes. researchgate.net
Metabolites have been detected in feces, bile, and urine. epa.gov The parent, unchanged epoxiconazole is typically only found in the feces, and mainly at higher doses, indicating extensive metabolism of the absorbed compound. epa.gov
The plasma half-life of epoxiconazole in rats is dose-dependent. epa.gov Following a single low dose, the half-life is approximately five hours. epa.gov However, after a single high dose, the half-life increases significantly to around 30 hours. epa.gov This suggests that the elimination processes may become saturated at higher concentrations. epa.gov
Table 2: Plasma Half-Life of Epoxiconazole in Rats
| Dose Level | Plasma Half-Life |
| Single Low Dose | ~5 hours epa.gov |
| Single High Dose | ~30 hours epa.gov |
Metabolite Identification and Metabolic Reactions
Organ-Specific Toxicity and Pathological Manifestations
The liver is a primary target organ for epoxiconazole toxicity in mammals. mdpi.com Observed effects in rodent studies include increased liver weight (hepatomegaly), enlargement of liver cells (hepatocellular hypertrophy), and the development of liver tumors (hepatocellular adenomas and carcinomas) with long-term exposure. researchgate.netmdpi.commdpi.com
In mice, epoxiconazole exposure has been shown to induce hepatic cell proliferation. researchgate.netmdpi.com Other reported findings in both mice and rats include fatty changes, hepatocellular degeneration, and alterations in clinical chemistry, such as increased activity of liver enzymes like gamma-glutamyl transferase (γGT). mdpi.com In dogs, short-term treatment has led to liver inflammation. mdpi.com
Mechanistically, the hepatotoxic effects of epoxiconazole are linked to the activation of nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). mdpi.com Activation of these receptors can lead to hepatocellular hypertrophy and fatty changes (steatosis). mdpi.com Furthermore, epoxiconazole can induce genes related to cytochrome P450 and oxidative stress. researchgate.net Studies have also shown that epoxiconazole can disrupt pathways related to glycolipid metabolism in the liver of mice. mdpi.comresearchgate.net
Table 3: Summary of Epoxiconazole-Induced Hepatic Alterations
| Alteration | Affected Species |
| Increased Liver Weight (Hepatomegaly) | Rat, Mouse researchgate.netmdpi.com |
| Hepatocellular Hypertrophy | Rat, Mouse researchgate.netmdpi.com |
| Increased Hepatic Cell Proliferation | Mouse researchgate.netmdpi.com |
| Fatty Changes / Steatosis | Rat, Mouse mdpi.com |
| Hepatocellular Degeneration | Rat, Mouse mdpi.com |
| Liver Inflammation | Dog mdpi.com |
| Hepatocellular Adenomas & Carcinomas | Rat, Mouse mdpi.comepa.gov |
| Altered Gene Expression (e.g., CYP, CAR, PXR) | Rat, Mouse researchgate.netmdpi.com |
| Decreased Serum Cholesterol | Mouse, Dog epa.govresearchgate.net |
The adrenal glands are another target for epoxiconazole-induced toxicity. epa.gov Histopathological findings have been noted in studies with rats and guinea pigs. epa.govnih.gov In female rats, increased incidences of adrenal histopathological changes were observed. epa.gov A 28-day study in Wistar rats reported a dose-dependent decrease in adrenal gland weight, which was accompanied by atrophy of the adrenal gland at higher dose levels. nih.gov In some cases, these changes are considered indicative of maternal stress, particularly in developmental toxicity studies. researchgate.netnih.gov
In a chronic toxicity/carcinogenicity study in rats, epoxiconazole was associated with an increase in adrenal tumors. epa.gov Specifically, there were treatment-related increases in adrenal cortex adenomas. epa.gov Histopathological examination can reveal atrophy of specific zones within the adrenal cortex, such as the zona fasciculata and zona reticularis. askjpc.org
Adrenal Gland Histopathological Changes
Reproductive and Developmental Toxicity Studies
Epoxiconazole has been shown to exert significant effects on reproductive health and developmental processes in mammalian models, particularly in rats.
Investigations into the reproductive toxicity of epoxiconazole have revealed impacts on the duration of pregnancy and the process of giving birth. In two-generation studies in rats, a prolonged gestational period was observed. fsc.go.jp At high dose levels, these effects were more severe, leading to dystocia (difficult birth) and a high frequency of stillbirths. oup.comnih.gov Furthermore, an increase in vaginal hemorrhaging during gestation was noted in F1 parent female rats in one study. epa.gov In contrast, a pre- and post-natal toxicity study in guinea pigs found that epoxiconazole did not adversely affect the length of gestation or parturition. nih.govresearchgate.net
Exposure to epoxiconazole during gestation has been linked to adverse outcomes for developing fetuses and pups. High doses have demonstrated marked fetotoxicity, including an increase in stillborn pups, a decrease in the percentage of live-born pups, and a reduced viability index. epa.govoup.com Specific developmental effects noted in rat studies include an increased incidence of skeletal variations, such as rudimentary cervical ribs and accessory 14th ribs, and decreased fetal body weight. epa.govoup.comfederalregister.gov In rabbits, developmental toxicity was evidenced by an increase in early resorptions at high dose levels. epa.gov
Conversely, some studies have reported seemingly contradictory effects at lower doses. For instance, one study observed increased birth weights in rat pups, a finding potentially linked to a marked increase in testosterone (B1683101) levels in the dams during gestation. oup.comnih.gov Postnatal development in rats has also been affected, with maternal exposure leading to an earlier onset of vaginal opening and delayed testes descent in pups, changes consistent with altered steroid hormone synthesis. nih.govresearchgate.net
Summary of Developmental Toxicity Studies for Epoxiconazole
| Species | Study Type | Key Findings | Citation |
|---|---|---|---|
| Rat | Prenatal Developmental | Increased incidence of skeletal variations (e.g., accessory ribs). | epa.govfsc.go.jp |
| Rat | 2-Generation Reproduction | Increased stillborn pups, decreased live-born pups, decreased pup body weight. | epa.gov |
| Rabbit | Prenatal Developmental | Increased early resorptions at high doses. | epa.gov |
| Rat | Gestation/Lactation | Marked fetotoxic effects at high doses; increased birth weights at lower doses. | oup.comnih.gov |
| Rat | Postnatal Development | Early mean time to vaginal opening and delayed time to testes descent in pups. | nih.govresearchgate.net |
The reproductive toxicity of epoxiconazole is strongly linked to its activity as an endocrine disruptor. vfu.cz A primary mechanism of action is the inhibition of aromatase (CYP19), an enzyme critical for the conversion of androgens to estrogens. epa.govresearchgate.net This inhibition disrupts steroidogenesis, leading to altered hormone levels. researchgate.net
Studies in rats have demonstrated that exposure to epoxiconazole can cause a significant increase in maternal plasma concentrations of testosterone and progesterone (B1679170). oup.comnih.govmst.dk These hormonal imbalances are considered a major underlying cause for many of the observed reproductive effects. oup.comvfu.cz For example, the elevated maternal androgen levels are thought to contribute to the virilization of female offspring, which is observed as an increased anogenital distance (AGD). oup.comnih.govmst.dk The high progesterone levels are likely responsible for the increased gestational length. mst.dk In vitro studies using human cells have also confirmed that epoxiconazole can decrease the secretion of progesterone and estradiol (B170435). nih.gov
Endocrine-Mediated Effects of Epoxiconazole
| Effect | Observed Outcome | Mechanism | Citation |
|---|---|---|---|
| Aromatase Inhibition | Potent inhibitor of aromatase activity. | Inhibits conversion of androstenedione (B190577) to estrogen. | epa.gov |
| Hormonal Imbalance (Rats) | Marked increase in maternal plasma testosterone and progesterone. | Disruption of steroid hormone synthesis. | oup.comnih.govmst.dk |
| Virilization of Female Offspring (Rats) | Increased anogenital distance (AGD). | Likely due to increased maternal testosterone. | oup.commst.dk |
| Inhibition of Steroidogenesis (Human Cells) | Decreased progesterone and estradiol secretion. | Inhibition of enzymes like HSD3B and CYP19A1. | nih.gov |
Fetal and Pup Development Outcomes
Neurotoxicity Assessment
The assessment of epoxiconazole's neurotoxicity has yielded varied results. According to reviews by regulatory bodies like the U.S. EPA, there is no evidence of significant neurotoxicity from acute and subchronic neurotoxicity screening studies. epa.govoup.comfederalregister.gov However, more recent and targeted research suggests potential neurotoxic effects.
A 28-day oral exposure study in adult rats revealed that epoxiconazole caused a considerable generation of oxidative stress in brain tissue, along with increased lipid peroxidation, protein oxidation, and DNA fragmentation. researchgate.netnih.govtandfonline.combiorxiv.org This study also noted that epoxiconazole administration impaired the activities of antioxidant enzymes and inhibited acetylcholinesterase (AChE) activity, leading to histological alterations in the brain. researchgate.netnih.gov
In vitro studies on neural stem cells derived from newborn rats have shown that epoxiconazole can reduce cell viability and proliferation, trigger cell cycle arrest, and disrupt neurosphere formation and differentiation. researchgate.netnih.gov These effects were associated with induced apoptosis, evidenced by a loss of mitochondrial transmembrane potential and activation of caspase-3. researchgate.netnih.gov
Carcinogenicity Evaluations
Epoxiconazole has been evaluated for its carcinogenic potential by multiple regulatory and scientific bodies. The U.S. Environmental Protection Agency (EPA) has classified epoxiconazole as "likely to be carcinogenic to humans" via the oral route. epa.govfederalregister.govepa.govnyc.gov This classification is based on evidence from animal studies. ca.gov
In carcinogenicity studies, epoxiconazole administration resulted in increased incidences of liver tumors, specifically hepatocellular adenomas and carcinomas, in both male and female mice and rats. fsc.go.jpfederalregister.govepa.govca.gov In addition to liver tumors, treatment-related increases in other tumors were observed in rats. These included adenomas and carcinomas of the adrenal cortex in both sexes, as well as benign ovarian luteomas and granulosa cell tumors in females. fsc.go.jpca.gov Based on these findings, the State of California also lists epoxiconazole as a chemical known to cause cancer. ca.gov Despite the tumor findings, genotoxicity studies have suggested that a genotoxic mechanism is not likely to be involved in the tumor induction. fsc.go.jp
Summary of Carcinogenicity Findings for Epoxiconazole
| Species | Sex | Tumor Site | Tumor Type | Citation |
|---|---|---|---|---|
| Mouse | Male & Female | Liver | Hepatocellular Carcinomas and Adenomas | federalregister.govca.gov |
| Rat | Male & Female | Liver | Hepatocellular Carcinomas and Adenomas | fsc.go.jpepa.govca.gov |
| Rat | Male & Female | Adrenal Gland | Adenomas and Carcinomas of the Cortex | fsc.go.jpca.gov |
| Rat | Female | Ovary | Benign Luteomas and Granulosa Cell Tumors | fsc.go.jpca.gov |
Molecular and Cellular Mechanisms of Toxicity
Oxidative Stress Induction
Exposure to epoxiconazole has been shown to induce oxidative stress in mammalian systems. africaresearchconnects.commdpi.com Studies in Wistar rats demonstrated that oral administration of epoxiconazole for 28 days led to a significant increase in lipid peroxidation and protein oxidation in both the liver and kidneys. africaresearchconnects.com This indicates that epoxiconazole can disrupt the balance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. africaresearchconnects.commdpi.comnih.gov
The generation of ROS is a key event in epoxiconazole-induced toxicity. nih.govresearchgate.netnih.gov In vitro studies using rat pheochromocytoma (PC12) cells, a model for neuronal cells, revealed that epoxiconazole treatment instigated ROS generation, leading to increased lipid peroxidation. nih.gov Similarly, epoxiconazole promoted ROS production in neural stem cells. researchgate.netnih.gov The induction of oxidative stress appears to be a primary mechanism underlying the cellular damage caused by this fungicide. nih.gov
Interestingly, the cellular response to this oxidative stress can be dose-dependent. Research on Wistar rats showed that while lower doses of epoxiconazole enhanced the activity of antioxidant enzymes like superoxide (B77818) dismutase, catalase, glutathione peroxidase, and glutathione S-transferase, the highest dose resulted in a significant decrease in their activity. africaresearchconnects.com This suggests that at higher exposure levels, the cellular antioxidant defense system becomes overwhelmed and compromised. africaresearchconnects.com
DNA Damage
Epoxiconazole has been identified as a genotoxic agent, capable of inducing DNA damage. africaresearchconnects.comnih.gov Research in Wistar rats revealed a dose-dependent increase in DNA damage in the liver and kidneys following a 28-day exposure period. africaresearchconnects.com This genotoxic potential is closely linked to the induction of oxidative stress, where the generated ROS can directly damage DNA. nih.govnih.gov
In vitro studies on rat F98 glioma cells and PC12 cells further support these findings. nih.govresearchgate.netnih.govmedchemexpress.com Epoxiconazole treatment led to DNA fragmentation in a concentration-dependent manner in F98 glioma cells. researchgate.netnih.gov In PC12 cells, epoxiconazole was also found to induce DNA damage, which was mitigated by the pre-treatment with N-acetylcysteine, a ROS scavenger. nih.gov This strongly suggests that the genotoxic effects of epoxiconazole are mediated through a ROS-dependent pathway. nih.gov The damage to DNA can have severe consequences, including mutations and genomic instability, which are hallmarks of carcinogenesis. nih.govmdpi.complos.org
Gene Expression Alterations (Transcriptomics)
Epoxiconazole exposure can lead to significant alterations in gene expression, as revealed by transcriptomic analyses. researchgate.netnih.govresearchgate.net A primary target of epoxiconazole is the steroid biosynthesis pathway. researchgate.net In a human stem cell-based model, epoxiconazole was found to deregulate this pathway, with a notable upregulation of most genes involved, including CYP51A1, the human sterol 14α-demethylase. researchgate.net This upregulation is suggested to be a compensatory mechanism in response to the inhibition of cholesterol biosynthesis. researchgate.net
Furthermore, perinatal exposure of mice to epoxiconazole has been shown to induce transgenerational transcriptomic changes in the liver, affecting genes related to hepatic metabolism and even the circadian rhythm. nih.govresearchgate.net In zebrafish, epoxiconazole exposure altered the expression of genes associated with the mitochondrial respiratory chain, ATP synthesis, and fatty acid β-oxidation. researchgate.net Studies on the plant pathogenic fungus Mycosphaerella graminicola also demonstrated that epoxiconazole alters the transcription of genes involved in ergosterol (B1671047) biosynthesis, mitochondrial respiration, and transport mechanisms. rothamsted.ac.uk
Metabolic Pathway Disruption (Metabolomics)
Metabolomic studies have revealed that epoxiconazole can significantly disrupt various metabolic pathways. nih.govresearchgate.netmdpi.com In mice, oral exposure to epoxiconazole altered the metabolic profiles in the liver, primarily disrupting pathways related to glycolipid metabolism. nih.govnih.gov This was further confirmed by changes in the mRNA levels of related genes. nih.govnih.gov
Studies in zebrafish have also shown that epoxiconazole exposure leads to changes in endogenous metabolites associated with energy, lipid, and amino acid metabolism. researchgate.netmdpi.com Specifically, an increase in the levels of certain amino acids like ornithine, L-leucine, and L-phenylalanine was observed. researchgate.net In soil microorganisms, epoxiconazole exposure reprogrammed the soil metabolic pool, affecting small molecular organic acids, amino acids and their intermediates, and purine (B94841) and adenosine (B11128) intermediates. nih.gov These findings highlight the broad impact of epoxiconazole on fundamental metabolic processes.
Cell Apoptosis
Epoxiconazole has been shown to induce apoptosis, or programmed cell death, in various cell types. nih.govresearchgate.netnih.govresearchgate.netnih.gov In rat F98 glioma cells, epoxiconazole treatment resulted in morphological changes characteristic of apoptosis, which was confirmed by positive Annexin V-FITC/PI staining. researchgate.netnih.gov This process was associated with a depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. researchgate.netnih.gov
The induction of apoptosis by epoxiconazole is strongly linked to the generation of reactive oxygen species. nih.govresearchgate.netnih.gov In PC12 cells, epoxiconazole-induced apoptosis was accompanied by the loss of mitochondrial membrane potential and the activation of caspase-3, a critical executioner caspase. nih.gov Pre-treatment with the ROS scavenger N-acetylcysteine significantly attenuated epoxiconazole-induced cell death, further implicating oxidative stress as a primary trigger for apoptosis. nih.govresearchgate.netnih.gov Studies on crop pathogenic fungi also revealed that azole fungicides like epoxiconazole can activate both apoptosis and macroautophagy. igrownews.com
Gut Microbiota Dysbiosis and Intestinal Barrier Function
Epoxiconazole exposure has been demonstrated to disrupt the delicate balance of the gut microbiota and compromise the integrity of the intestinal barrier. nih.govmedchemexpress.comnih.gov In mice, oral administration of epoxiconazole altered the composition and abundance of the gut microbiota. nih.govnih.gov This included an increase in the alpha diversity indices (Shannon and Simpson) and a higher ratio of Firmicutes to Bacteroidetes. nih.govresearchgate.netnih.gov An increased abundance of potentially harmful bacteria such as Helicobacter and Alistipes was also observed. nih.govresearchgate.netnih.gov
In female rats, long-term exposure to epoxiconazole led to a decrease in the abundance of Firmicutes and an increase in Bacteroidetes and Proteobacteria. nih.govkarger.com At the family level, a significant decrease in the beneficial Lactobacillaceae and an increase in Bacteroidaceae and Enterobacteriaceae were noted. nih.govkarger.com
Concurrently with these changes in the microbiota, epoxiconazole impairs intestinal barrier function. nih.govnih.govdntb.gov.ua In mice, epoxiconazole exposure led to decreased mucus secretion in the colon and a reduced expression of genes crucial for intestinal barrier integrity, such as Muc2, meprinβ, and tjp1 (encoding the tight junction protein 1). researchgate.netnih.govresearchgate.netnih.govdntb.gov.ua This disruption of the intestinal barrier can lead to increased intestinal permeability and systemic inflammation. nih.gov
Advanced Research Methodologies
Analytical Techniques for Residue and Metabolite Detection
The detection and quantification of epoxiconazole (B1671545) residues and its metabolites in various environmental and biological matrices are crucial for monitoring its persistence and potential exposure. Several advanced analytical techniques are employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and efficiency.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of epoxiconazole. ijcmas.comnih.govnih.gov Methods using an HPLC system equipped with a UV detector are common for quantifying residues in various samples, including agricultural products and soil. ijcmas.comresearchgate.net For instance, a validated HPLC-UV method has been used to study the persistence of epoxiconazole in groundnut plants. ijcmas.com This method utilized a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and 0.1% formic acid, allowing for the detection of epoxiconazole at a wavelength of 230 nm. ijcmas.com The limit of detection (LOD) and limit of quantification (LOQ) for epoxiconazole have been reported to be as low as 0.01 mg/L and 0.03 mg/L, respectively. ijcmas.com Furthermore, HPLC can be adapted for the chiral separation of epoxiconazole enantiomers by using specialized chiral columns, such as microcrystalline cellulose (B213188) triacetate, which is important for understanding the stereospecific behavior of the fungicide. nih.gov
Table 1: HPLC Method Parameters for Epoxiconazole Analysis
| Parameter | Value/Description | Source |
| Instrument | High-Performance Liquid Chromatography with UV detector (HPLC-UV) | ijcmas.com |
| Column | Phenomenex RP-18 (25 cm x 4.6 mm i.d.) or equivalent C18 column | ijcmas.com |
| Mobile Phase | Acetonitrile: 0.1% Formic acid (70:30 v/v) | ijcmas.com |
| Flow Rate | 1.0 mL/min | ijcmas.com |
| Oven Temperature | 30°C | ijcmas.com |
| Detector Wavelength | 230 nm | ijcmas.comnih.gov |
| Injection Volume | 20 µL | ijcmas.com |
| Limit of Detection (LOD) | 0.01 mg/L | ijcmas.com |
| Limit of Quantification (LOQ) | 0.03 mg/kg or 0.01 mg/kg | ijcmas.comresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org It is particularly valuable for the simultaneous determination of multiple pesticide residues, including epoxiconazole and its metabolites, in complex matrices like food, soil, and biological tissues. nyxxb.cnaustinpublishinggroup.comresearchgate.net This method offers excellent sensitivity and specificity, often allowing for the detection of analytes at trace levels. researchgate.net For example, an LC-MS/MS method was developed for the simultaneous determination of several conazole fungicide enantiomers, including epoxiconazole, in soil and earthworms. researchgate.net The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference. austinpublishinggroup.com The development of LC-MS/MS methods has been crucial for analyzing a wide range of conazole fungicides and their degradation products. austinpublishinggroup.com
Table 2: LC-MS/MS Method for Epoxiconazole Enantiomer Analysis
| Parameter | Value/Description | Source |
| Sample Types | Soil and earthworms | researchgate.net |
| Extraction | Acetonitrile | researchgate.net |
| Cleanup | Gel Permeation Chromatography (GPC) | researchgate.net |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |
| Ionization | Electrospray Ionization (ESI) | researchgate.net |
| Limit of Detection (LODs) | 0.001-0.003 mg/kg for enantiomers | researchgate.net |
| Recoveries | 81.2% - 100.2% | researchgate.net |
| Relative Standard Deviation (RSD) | Below 14% | researchgate.net |
QuEChERS Sample Preparation Methodologies
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and environmental matrices. ecochem.com.cosigmaaldrich.com This method simplifies the extraction and cleanup process, significantly improving laboratory efficiency. ecochem.com.co For epoxiconazole analysis, the QuEChERS procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts such as magnesium sulfate (B86663) and sodium chloride. jeeng.net A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses sorbents like primary secondary amine (PSA) to remove interfering matrix components. ecochem.com.colcms.cz The QuEChERS method has been successfully applied to the analysis of epoxiconazole in diverse samples, including orange juice, beans, and zucchini, prior to analysis by HPLC or LC-MS/MS. researchgate.net
Table 3: Overview of the QuEChERS Method
| Step | Description | Source |
| 1. Extraction | Sample is homogenized with an organic solvent, typically acetonitrile. For some matrices, water is added to ensure at least 80% hydration. | ecochem.com.cojeeng.net |
| 2. Partitioning | Extraction salts (e.g., anhydrous magnesium sulfate, sodium chloride, sodium citrate) are added to induce phase separation between the aqueous and organic layers. | jeeng.net |
| 3. Dispersive SPE (dSPE) Cleanup | An aliquot of the organic extract is mixed with a sorbent (e.g., PSA, C18, GCB) to remove interfering substances like fatty acids, sugars, and pigments. | ecochem.com.colcms.cz |
| 4. Analysis | The cleaned extract is analyzed by a suitable instrumental technique such as HPLC or LC-MS/MS. | researchgate.netsigmaaldrich.com |
Gas Liquid Chromatography with Electron Capture Detector (GLC-ECD)
Gas-Liquid Chromatography (GLC) coupled with an Electron Capture Detector (ECD) is another established technique for the determination of certain pesticide residues. boomer.orgresearchgate.net The ECD is highly sensitive to compounds containing electronegative atoms, such as the halogens present in the epoxiconazole molecule (chlorine and fluorine). A method using GLC-ECD has been established for the determination of epoxiconazole residues in samples like field water, rice plants, and soil. nyxxb.cn This technique often requires a derivatization step to enhance the volatility and thermal stability of the analyte for gas chromatographic analysis. nih.gov While still a viable option, the use of GLC-ECD for epoxiconazole analysis is less common now compared to LC-based methods, which often require less sample preparation and can analyze a broader range of compounds simultaneously. researchgate.netsigmaaldrich.com
In Vitro and In Vivo Model Systems for Toxicological Assessment
Understanding the potential toxicological effects of epoxiconazole, particularly concerning developmental toxicity, necessitates the use of advanced model systems that can mimic human biological processes.
Human Stem Cell-Based Models for Developmental Toxicity
Human pluripotent stem cells (hPSCs), including human-induced pluripotent stem cells (hiPSCs), offer a powerful in vitro tool for assessing developmental toxicity. researchgate.netmdpi.com These cells have the capacity to differentiate into various cell types, allowing researchers to model the early stages of human embryonic development. researchgate.netnih.gov A specific model utilizing three-dimensional (3D) cultures of embryoid bodies (EBs) that differentiate into cardiomyocytes has been employed to study the molecular effects of epoxiconazole. researchgate.netnih.gov
Research using this model has shown that epoxiconazole can impair the differentiation of these embryoid bodies, indicating a potential to affect human embryonic development. nih.gov Global transcriptome analysis through RNA sequencing revealed that exposure to epoxiconazole significantly deregulated the steroid biosynthesis pathway, including the gene CYP51A1, which encodes the human sterol 14α-demethylase, the primary target of conazole fungicides. nih.gov The study observed an upregulation of many genes in this pathway, suggesting a compensatory response to the inhibition of cholesterol biosynthesis by epoxiconazole. nih.gov These findings suggest that epoxiconazole has the potential to harm human embryonic development by disrupting the steroid biosynthesis pathway. researchgate.netnih.gov This human stem cell-based model provides a valuable platform for investigating the molecular mechanisms underlying the developmental toxicity of conazoles and for predicting potential human health risks. researchgate.net3rcenter.dk
Mammalian Rodent Models
The study of epoxiconazole in mammalian rodent models has revealed significant impacts on liver physiology and metabolism. In one study, male C57BL/6 mice exposed to epoxiconazole for 28 days showed a significant increase in liver weight. mdpi.com Furthermore, perinatal exposure of C57BL/6J mice to a low dose of epoxiconazole resulted in transgenerational effects, including histological and transcriptomic changes in the liver of subsequent generations, indicating that the substance can alter hepatic metabolism across generations. nih.gov These modifications were observed to be dependent on the sex and generation of the animal. nih.gov
Investigations into the enantioselective behavior of epoxiconazole in male CD-1 mice after a single oral dose found an enrichment of the (+)-epoxiconazole enantiomer in various tissues. nih.gov In vitro studies using the fecal flora of these mice demonstrated that intestinal bacteria preferentially degraded the (-)-epoxiconazole enantiomer. nih.gov Further research on male mice highlighted that oral exposure to epoxiconazole disturbs the gut micro-environment, altering the intestinal barrier function and the composition of the gut microbiota. mdpi.comnih.gov Specifically, an increase in the Firmicutes to Bacteroidetes ratio and a higher abundance of potentially harmful bacteria like Helicobacter and Alistipes were noted. nih.gov
Table 1: Effects of Epoxiconazole in Mammalian Rodent Models
| Model Organism | Exposure Details | Key Findings | Reference(s) |
|---|---|---|---|
| Male C57BL/6 Mice | Oral exposure for 28 days | Increased liver weight; altered intestinal barrier and gut microbiota. | mdpi.comnih.gov |
| C57BL/6J Mice | Perinatal exposure (F0 generation) | Transgenerational histological and transcriptomic changes in the liver of F1, F2, and F3 generations. | nih.gov |
| Male CD-1 Mice | Single oral gavage | Enantioselective enrichment of (+)-epoxiconazole in tissues; preferential degradation of (-)-epoxiconazole by gut flora. | nih.gov |
| Rats | In vitro hormone studies | Potent inhibitor of aromatase activity and moderate inhibitor of 17-hydroxylase activity in cultured cells. | epa.gov |
Aquatic Model Organisms
Zebrafish (Danio rerio) have been extensively used as a model organism to study the effects of epoxiconazole. Exposure in adult zebrafish led to notable changes in hepatic histopathology, such as loosened hepatocyte structure, ballooning degeneration, and nucleolysis, with male zebrafish showing more severe damage. nih.gov Studies on the early life stages of zebrafish revealed that epoxiconazole exposure affected hatching rates, heartbeats, body length, and could lead to morphological defects. researchgate.net In juvenile zebrafish, exposure resulted in increased levels of triglycerides, total cholesterol, low-density lipoprotein, and glucose. nih.gov This was accompanied by enhanced lipid accumulation and a disruption of the intestinal barrier function. nih.gov Behavioral studies in adult zebrafish have shown that exposure to environmentally relevant concentrations of epoxiconazole can induce hyperlocomotion, as evidenced by increased distance traveled, speed, and entries into the top area of the tank. biorxiv.org
Research on other aquatic organisms includes the marine diatom Chaetoceros calcitrans. In these organisms, epoxiconazole was found to increase cellular volume and the content of pigments like chlorophylls (B1240455) a and c, and carotenoids. researchgate.net
Table 2: Research Findings in Aquatic Model Organisms Exposed to Epoxiconazole
| Model Organism | Key Findings | Reference(s) |
|---|---|---|
| Adult Zebrafish (Danio rerio) | Altered hepatic histopathology; increased body weight and length; hyperlocomotion. | nih.govbiorxiv.org |
| Larval/Juvenile Zebrafish (Danio rerio) | Affected hatching rate, heart rate, and body length; increased triglycerides, cholesterol, and glucose; lipid accumulation; disrupted intestinal barrier. | researchgate.netnih.gov |
| Marine Diatom (Chaetoceros calcitrans) | Increased cellular volume, chlorophyll (B73375) content, and carotenoid content. | researchgate.net |
| Earthworm (Eisenia fetida) | Preferential enrichment of 2S,3R-(-)-epoxiconazole; activation of CYP450 monooxygenase. | nih.gov |
Omics Technologies in Mechanistic Studies
Transcriptomics and Gene Ontology Enrichment Analysis
Transcriptomic analyses have been crucial in elucidating the molecular mechanisms underlying epoxiconazole's effects. In adult zebrafish, hepatic transcriptomic analysis identified 195 upregulated and 107 downregulated genes in response to high concentrations of epoxiconazole. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of these differentially expressed genes revealed significant enrichment in pathways related to lipid and amino acid metabolism. nih.gov Key genes involved in the steroid synthesis pathway, such as cyp51, hmgcr, and PPAR-γ, were notably altered. nih.gov Similarly, in larval zebrafish, transcriptomic analysis showed that epoxiconazole exposure significantly affected genes related to glucose, lipid, and cholesterol metabolism. researchgate.netsci-hub.se GO enrichment analysis further categorized the affected biological processes, cellular components, and molecular functions. sci-hub.se
In mammalian models, transcriptomic analysis of the liver in mice perinatally exposed to epoxiconazole showed significant, sex- and generation-dependent changes in gene expression, leading to altered hepatic metabolism. nih.gov In a human stem cell-based model, global transcriptome analysis using RNA sequencing found that the steroid biosynthesis pathway, including the gene CYP51A1, was highly deregulated by epoxiconazole. researchgate.net This suggests a compensatory mechanism at the gene expression level in response to the inhibition of cholesterol biosynthesis. researchgate.net
Untargeted Metabolomics and Pathway Analysis
In juvenile zebrafish, targeted metabolomics identified alterations in amino acid and carnitine levels following epoxiconazole exposure. nih.gov These metabolic shifts were strongly associated with changes in the abundance of various pathogenic bacterial genera in the gut, highlighting a link between metabolic disorders and intestinal micro-environment alterations. nih.gov These studies demonstrate the power of metabolomics to identify specific metabolic pathways affected by epoxiconazole. nih.govnih.gov
Enzyme Metabolism Experiments
In vitro enzyme metabolism experiments have been conducted to understand the biotransformation of epoxiconazole. Studies using earthworm microsomes and recombinant human cytochrome P450 enzymes (CYP2A6, CYP2C9, and CYP3A4) were performed to elucidate the biotransformation mechanism in earthworms, where significant activation of CYP450 monooxygenase was observed. nih.gov
In studies using cultured cells from rats, humans, and pigs, epoxiconazole was identified as a potent inhibitor of aromatase (CYP19A1), an enzyme critical for the conversion of androstenedione (B190577) to estrogen. epa.gov It was also found to be a moderate inhibitor of 17-hydroxylase, an enzyme involved in cortisol production. epa.gov These findings are a direct consequence of epoxiconazole's ability to interact with P450 enzymes involved in hormone metabolism. researchgate.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations have been employed to visualize and predict the interaction of epoxiconazole with its molecular targets. Homology modeling of the Mycosphaerella graminicola CYP51 protein and its variants has provided a structural rationale for azole resistance. plos.org Docking simulations of epoxiconazole into the active site of wild-type and mutant CYP51 models helped to understand how specific mutations, such as Y137F and I381V, and deletions (ΔY459/G460) affect its binding and lead to reduced sensitivity. plos.org
Molecular docking studies have also been used to investigate the interaction of epoxiconazole with other proteins. For instance, simulations confirmed that epoxiconazole can bind effectively to the CYP51 protein in zebrafish, with a binding energy (ΔG) of -7.7 kcal/mol. nih.gov Other studies have investigated the interaction between epoxiconazole and serum albumins. mdpi.comnih.gov Blind docking simulations showed that epoxiconazole has the highest binding affinity for Sudlow site I of both human serum albumin (HSA) and bovine serum albumin (BSA). mdpi.com These simulations, complemented by spectroscopic methods, revealed that the binding is primarily driven by hydrogen bonds and van der Waals interactions. mdpi.comnih.gov
Process Safety Research for Chemical Synthesis
The industrial synthesis of epoxiconazole, a broad-spectrum triazole fungicide, involves chemical reactions that necessitate rigorous process safety evaluation to prevent thermal runaway incidents. acs.orgnih.gov Research into the thermal safety of epoxiconazole synthesis focuses on understanding the exothermic nature of the reactions, the thermal stability of the compound and reaction mixtures, and the kinetics of decomposition. acs.orgacs.org Methodologies such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are employed to identify potential hazards and establish safe operating parameters. acs.orgacs.org
Detailed Research Findings
Thermal Decomposition of Epoxiconazole Crystals:
Studies on new epoxiconazole crystals have been conducted to clarify their inherent thermal safety. acs.org Using DSC and ARC, researchers have investigated the thermal decomposition characteristics. acs.org DSC tests conducted at various heating rates (0.5, 1.0, 2.0, 4.0, and 8.0 K·min⁻¹) showed that the initial decomposition temperature (T₀) for these crystals ranges from 229.65°C to 278.40°C. acs.org The peak decomposition temperature (Tp) was observed to be between 236.37°C and 285.49°C. acs.org As the heating rate increases, both the onset and peak decomposition temperatures shift to higher values. acs.orgnih.gov
The decomposition reaction was found to have an autocatalytic effect, which was verified using a double scan method. acs.orgacs.org This means the reaction is partially accelerated by one of its products. acs.org The activation energy for the decomposition of the new epoxiconazole crystal was determined to be in the range of 105–136 kJ·mol⁻¹. nih.gov
Adiabatic calorimetry (ARC) experiments provided further insight into the thermal runaway potential. acs.org Under adiabatic conditions, the thermal decomposition of the epoxiconazole crystals was found to begin at 199.75°C, reaching a maximum temperature rise rate of 14.50 °C·min⁻¹. acs.org Based on these studies, key safety parameters such as the Time to Maximum Rate under adiabatic conditions (TMRad) were calculated to predict the severity of a runaway reaction and inform the design of emergency measures. acs.orghelgroup.com For instance, under ideal adiabatic conditions, the temperatures for a TMRad of 8 hours (TD8) and 24 hours (TD24) were determined to be 183.62 °C and 168.22 °C, respectively. acs.org
Interactive Data Table: DSC Thermal Decomposition Data for New Epoxiconazole Crystal
| Heating Rate (K·min⁻¹) | Initial Decomposition Temp (T₀) (°C) | Peak Temp (Tₚ) (°C) | Decomposition Enthalpy (ΔH) (kJ·kg⁻¹) |
| 0.5 | 229.65 | 236.37 | 431.01 |
| 1.0 | 243.15 | 249.01 | 407.73 |
| 2.0 | 256.75 | 263.13 | 397.62 |
| 4.0 | 269.85 | 276.15 | 384.45 |
| 8.0 | 278.40 | 285.49 | 378.84 |
Process Safety of Epoxidation Step:
The synthesis of epoxiconazole often involves the epoxidation of a triazolene intermediate using an oxidizing agent like hydrogen peroxide in the presence of maleic anhydride (B1165640). nih.govacs.org This epoxidation process is highly exothermic and presents significant safety concerns. nih.gov
Research using reaction calorimetry (RC1) and Thermal Screening Unit (TSU) has shown that the epoxidation process has an apparent reaction heat of 1340.0 kJ·kg⁻¹ (based on the mass of triazolene). nih.govacs.org A reaction runaway can occur at temperatures between 35–50°C, accompanied by a significant release of heat and gas. acs.org The maximum temperature of the synthesis reaction (MTSR) when a runaway occurs was found to be 47.5°C. nih.govacs.org
The reaction mechanism involves a fast formation of maleic acid peroxide from maleic anhydride and hydrogen peroxide, followed by a slower, kinetically controlled reaction of the peroxy acid with the triazolene to form epoxiconazole. nih.govacs.org This difference in reaction rates can lead to an accumulation of the reactive peroxy acid and a significant amount of unreleased heat, posing a potential safety hazard. acs.org Studies showed that after the initial dosing of hydrogen peroxide, the heat conversion rate was only 39.7%, indicating substantial heat accumulation. nih.govacs.org
Decomposition kinetics studies of the reaction mixture revealed that the temperatures corresponding to the time of maximum reaction rate for 24 hours (TD24) and 8 hours (TD8) are 89.9°C and 104.1°C, respectively. nih.govacs.org This highlights a potential safety risk as the maximum temperature during a runaway (47.5°C) can initiate violent decomposition of the reaction mixture at different stages. nih.gov
Interactive Data Table: Safety Parameters for Epoxiconazole Epoxidation Process
| Parameter | Value | Unit |
| Apparent Reaction Heat | 1340.0 | kJ·kg⁻¹ |
| Adiabatic Temperature Rise (ΔTad) | 45.60 | K |
| Maximum Temperature of Synthesis Reaction (MTSR) | 47.5 | °C |
| Runaway Reaction Temperature Range | 35 - 50 | °C |
| TD24 (Decomposition) | 89.9 | °C |
| TD8 (Decomposition) | 104.1 | °C |
Agricultural Research and Efficacy Studies
Fungicidal Efficacy Against Key Plant Pathogens
Control of Cereal Diseases
Epoxiconazole (B1671545) has demonstrated significant efficacy in controlling major fungal diseases in cereals like wheat and barley, contributing to the protection of crop yields. wikipedia.orgfourseasonsag.com It is particularly noted for its effectiveness against leaf blotch (Septoria tritici) and rusts (Puccinia spp.), which can cause substantial yield losses, sometimes up to 30%. wikipedia.org The compound's mode of action as a sterol biosynthesis inhibitor provides both preventative and curative activity. nzpps.orgkingquenson.com
Research has consistently shown that epoxiconazole, often in combination with other fungicides, provides robust control of key cereal pathogens. For instance, studies have highlighted its high level of eradicative and protective control against Septoria tritici. wikipedia.org In field trials, mixtures containing epoxiconazole have been effective in reducing the severity of Septoria tritici blotch. nzpps.orgzemdirbyste-agriculture.lt For example, a mixture of fluxapyroxad (B1673505) and epoxiconazole showed high effectiveness in controlling the disease. zemdirbyste-agriculture.lt
Epoxiconazole is also a key component in the management of stripe rust (Puccinia striiformis) in wheat. sciencepublishinggroup.comnzpps.orgnih.gov Studies have shown that it can significantly reduce the area under the disease progress curve (AUDPC) for stripe rust. nzpps.orgresearchgate.net For instance, in one study, epoxiconazole reduced the AUDPC on a susceptible wheat cultivar by 37%. nzpps.orgresearchgate.net Another study found that epoxiconazole, when applied at the first sign of disease, significantly reduced disease development. nzpps.org
The following table summarizes the efficacy of epoxiconazole in controlling various cereal diseases based on research findings.
| Cereal | Pathogen | Efficacy Finding |
| Wheat | Septoria tritici (Leaf Blotch) | Provided a high level of eradicative and protective control. wikipedia.org |
| Wheat | Septoria tritici (Leaf Blotch) | A mixture with azoxystrobin (B1666510) provided good control of the disease. nzpps.org |
| Wheat | Puccinia striiformis (Stripe Rust) | Reduced the mean area under the disease progress curve (AUDPC) by 37% on a susceptible cultivar. nzpps.orgresearchgate.net |
| Wheat | Puccinia striiformis (Stripe Rust) | Twice application of Epoxiconazole + Thiophanate-methyl proved most effective in reducing stripe rust levels and increasing grain yield. sciencepublishinggroup.com |
| Barley, Oats, Wheat | Various, including Leaf Rust, Stem Rust, Powdery Mildew | Controls or suppresses a range of diseases including Eyespot, Leaf Rust, Leaf Scald, Net Blotch, Powdery Mildew, and various rusts. fourseasonsag.com |
Control of Rice Blast
Epoxiconazole is recognized for its effectiveness in managing rice blast, a destructive disease caused by the fungus Magnaporthe oryzae. apsnet.org It is also effective against other significant rice diseases such as sheath blight, caused by Rhizoctonia solani. sinoagrochem.com.cnzenodo.orgfortunejournals.comnih.govchemijournal.com The compound's systemic properties allow it to be absorbed by the plant and transported to the site of infection, promptly halting the disease's progression. kingquenson.complantgrowthhormones.com
Research indicates that epoxiconazole, often used in formulations with other active ingredients, provides significant control of rice blast and sheath blight. For instance, a combination of epoxiconazole and tricyclazole (B1682534) is used for the control of both rice blast and sheath blight. sinoagrochem.com.cn Similarly, combinations with prochloraz (B1679089) have shown synergistic effects in controlling rice blast. google.com In studies evaluating various fungicides for the control of sheath blight, treatments including epoxiconazole were found to be effective. zenodo.orgfortunejournals.comchemijournal.comresearchgate.net One study reported that a combination of carbendazim (B180503) and epoxiconazole was significantly more effective in controlling sheath blight severity than other fungicides. fortunejournals.comchemijournal.com
The table below presents findings on the efficacy of epoxiconazole against rice diseases.
| Disease | Pathogen | Efficacy Finding |
| Rice Blast | Magnaporthe oryzae | Epoxiconazole has excellent control over rice blast. apsnet.org |
| Rice Blast & Sheath Blight | Magnaporthe oryzae & Rhizoctonia solani | A combination of Epoxiconazole and Tricyclazole is used for the control of these diseases. sinoagrochem.com.cn |
| Rice Blast | Magnaporthe oryzae | A combination with prochloraz showed synergistic effects on the control of rice blast. google.com |
| Sheath Blight | Rhizoctonia solani | A combination of Carbendazim and Epoxiconazole was significantly more effective in controlling disease severity. fortunejournals.comchemijournal.com |
| Sheath Blight | Rhizoctonia solani | A combination of fluxapyroxad and epoxiconazole showed a high level of efficacy against the pathogen. researchgate.net |
Efficacy in Other Crops
Beyond cereals and rice, epoxiconazole is utilized in a variety of other crops to control a broad spectrum of fungal pathogens. wikipedia.org These include soybeans, bananas, coffee, sugar beets, and turnips. wikipedia.org Its systemic and broad-spectrum activity makes it a versatile tool for disease management in diverse agricultural systems. kingquenson.complantgrowthhormones.com For example, it is used to control diseases like leaf spot, powdery mildew, and anthracnose in these crops. kingquenson.com In turfgrass, combinations of epoxiconazole with other fungicides like pyraclostrobin (B128455) have been found to be effective against diseases such as leaf blight caused by Bipolaris sorokiniana. peerj.com
Plant Growth Regulatory Activity
Epoxiconazole, like other triazole fungicides, exhibits plant growth regulatory (PGR) effects. scirp.orguliege.be This activity is primarily due to the inhibition of gibberellin biosynthesis, a key plant hormone responsible for stem elongation. scirp.orguliege.be The inhibition of sterol biosynthesis by epoxiconazole can also contribute to its PGR effects. scirp.org
Studies have shown that epoxiconazole can influence plant morphology. For example, it has been observed to reduce stem development in certain plants. scirp.org In barley, seed treatments containing triazoles, a class to which epoxiconazole belongs, have been shown to reduce the length of the subcrown internode and decrease shoot length in the early stages of growth. openagrar.de Research on the enantiomers of epoxiconazole has indicated that the (2R,3S)-enantiomer has a significantly higher influence on plant growth compared to the (2S,3R)-enantiomer. google.com
The table below details some of the observed plant growth regulatory effects of epoxiconazole.
| Plant | Observed Effect | Reference |
| Galium aparine (cleavers) | Reduced stem development. | scirp.org |
| Barley | Triazole-containing seed treatments reduced subcrown internode length and shoot length. | openagrar.de |
| Brassica napus (Oilseed Rape) | Dose-dependent decrease in plantlet height and inhibition of root system development. | uliege.be |
| General | The (2R,3S)-enantiomer has a significantly higher influence on plant growth. | google.com |
Influence on Crop Physiology and Quality
Photosynthesis and Yield Formation
Epoxiconazole can have a positive influence on crop physiology, particularly on photosynthesis and subsequent yield formation. plantgrowthhormones.comresearchgate.net By keeping the leaves greener for a longer period, it helps to ensure maximum photosynthesis, which can lead to increased yields and improved crop quality. plantgrowthhormones.comresearchgate.net
In a study on fragrant rice, the foliar application of epoxiconazole was found to significantly increase the chlorophyll (B73375) content and the net photosynthetic rate during the grain-filling stage. researchgate.net This enhancement in photosynthetic activity contributed to a significant increase in grain yield, seed-setting rate, and 1000-grain weight. researchgate.net Furthermore, the application of epoxiconazole at a specific concentration increased the grain protein content while decreasing the chalky rice rate and chalkiness area. researchgate.net In wheat, fungicide treatments including epoxiconazole have been shown to prolong green leaf area retention, which is associated with increased yield. researchgate.net A study on maize grown under drought stress showed that a preparation containing pyraclostrobin and epoxiconazole increased stomatal conductance and photosynthesis intensity in a stay-green variety, and improved photosynthetic efficiency in both conventional and stay-green varieties. plos.org
The table below summarizes the effects of epoxiconazole on crop physiology and yield components.
| Crop | Parameter | Observed Effect |
| Fragrant Rice | Photosynthesis | Increased chlorophyll content and net photosynthetic rate. researchgate.net |
| Fragrant Rice | Yield Components | Increased grain yield, seed-setting rate, and 1000-grain weight. researchgate.net |
| Fragrant Rice | Grain Quality | Increased grain protein content; decreased chalky rice rate and chalkiness. researchgate.net |
| Wheat | Leaf Senescence | Prolonged green leaf area retention. researchgate.net |
| Maize (under drought) | Photosynthesis | Increased stomatal conductance and photosynthesis intensity in a stay-green variety. plos.org |
| Maize (under drought) | Photosynthetic Efficiency | Significantly higher in treated plants during drought stress and after regeneration. plos.org |
Grain Quality Attributes
Epoxiconazole has been the subject of various studies to determine its effects on the quality attributes of grains, particularly in staple crops like rice and wheat. Research indicates that its application can lead to measurable changes in several key quality parameters beyond simple yield increases.
In a three-year field experiment on fragrant rice, the foliar application of epoxiconazole was found to significantly influence grain quality. researchgate.net Notably, it increased the grain protein content and concurrently decreased both the chalky rice rate and the chalkiness area ratio. researchgate.net Chalkiness, a key indicator of inferior rice quality, was thus reduced. Furthermore, the study revealed that epoxiconazole application substantially enhanced the content of 2-acetyl-1-pyrroline (B57270) (2-AP), a key aroma compound in fragrant rice, thereby improving its aromatic quality. researchgate.net These improvements in quality were linked to an observed increase in the 1000-grain weight. researchgate.net
In winter wheat, the impact of an epoxiconazole and prochloraz mixture on grain quality was assessed in the context of controlling Fusarium crown rot. The study evaluated parameters such as thousand-grain weight (TGW), grain protein, Zeleny sedimentation (ZS), and wet gluten (WG). dergipark.org.tr The results showed a significant interaction between the fungicide application timing and its effect on Zeleny sedimentation and wet gluten content. dergipark.org.tr A negative correlation was observed between disease severity and both TGW and grain yield, indicating that effective disease control with the fungicide combination contributed to preserving these quality metrics. dergipark.org.tr Other research on wheat has also correlated the control of Fusarium head blight (FHB) by epoxiconazole with improved grain quality and reduced mycotoxin contamination, which is a critical quality and safety parameter. nih.govrothamsted.ac.uk
The table below summarizes the observed effects of Epoxiconazole on various grain quality attributes as reported in agricultural research studies.
Table 1: Effects of Epoxiconazole on Grain Quality Attributes
| Crop | Quality Attribute | Observed Effect | Research Finding |
|---|---|---|---|
| Fragrant Rice | Protein Content | Increased | Foliar application of epoxiconazole at 0.08 g/L increased grain protein content. researchgate.net |
| Chalky Rice Rate | Decreased | Application of the fungicide reduced the percentage of chalky grains. researchgate.net | |
| Chalkiness Area Ratio | Decreased | The area of chalkiness on individual grains was diminished. researchgate.net | |
| 1000-Grain Weight | Increased | Epoxiconazole application led to a significant increase in the weight of 1000 grains. researchgate.net | |
| Aroma (2-AP Content) | Increased | The treatment substantially increased the grain content of the primary aroma compound, 2-acetyl-1-pyrroline. researchgate.net | |
| Winter Wheat | Thousand-Grain Weight (TGW) | Negative correlation with disease severity | The effectiveness of an epoxiconazole-prochloraz mixture against Fusarium crown rot showed significant changes in TGW depending on application time. dergipark.org.tr |
| Zeleny Sedimentation (ZS) | Significant effect based on application timing | The interaction between seed fungicide and spray application time was significant for ZS values. dergipark.org.tr |
Field Trial Methodologies and Performance Evaluation
The evaluation of epoxiconazole's performance in agricultural settings is conducted through rigorous field trials designed to assess its efficacy against target pathogens and its impact on crop health and yield under real-world conditions. These methodologies are standardized to ensure that the data generated are reliable and can support registration and usage recommendations. cabidigitallibrary.org
A fundamental component of field trial design is the inclusion of control plots. publications.gc.ca Typically, trials include an untreated control to establish a baseline for disease pressure and crop performance, as well as a positive control or "industry standard" fungicide for comparison. cabidigitallibrary.orgpublications.gc.ca Experimental designs are often structured as randomized complete blocks to minimize the effects of field variability. researchgate.net
The application of the fungicide is a critical variable. Trials evaluate different application timings, often corresponding to specific crop growth stages (e.g., Zadoks growth stages ZGS25, ZGS34, ZGS45 in wheat), to determine the optimal window for disease control. dergipark.org.tr Methodologies also assess physical application parameters like spray volume and nozzle types to evaluate spray deposition on different parts of the plant, such as the head, flag leaf, and lower canopy, which are critical for diseases like Fusarium head blight. researchgate.net
Performance evaluation encompasses several metrics:
Disease Control Efficacy: This is a primary focus, measured by assessing disease severity or incidence in treated plots compared to untreated plots. researchgate.net For instance, in trials against rice blast, epoxiconazole's efficacy was calculated as a percentage of disease control, with results showing over 75% control at specific rates. researchgate.net Similarly, against net blotch in barley, the efficacy of a pyraclostrobin + epoxiconazole mixture was reported to be between 91.8% and 97%. researchgate.net
Yield and Quality Impact: Trials measure the effect on grain yield and quality parameters as a direct outcome of disease control. dergipark.org.trnih.gov Yield increases in treated plots over the control are a key indicator of economic benefit. embrapa.br
Environmental Interaction: Multi-environment or multi-year trials are common, designed to test the fungicide's performance under varying environmental conditions and disease pressures (e.g., low, moderate, and high). embrapa.brwindows.net This helps in understanding the consistency and reliability of the product. ucr.edu
Phytotoxicity Assessment: Crop tolerance is evaluated by observing any potential negative effects on the host plant, such as stunting or discoloration, sometimes by testing at rates higher than the recommended dose to establish a margin of safety. nih.govpublications.gc.ca
The table below outlines the core components involved in the methodological design and performance evaluation of epoxiconazole in field trials.
Table 2: Components of Field Trial Methodologies for Epoxiconazole
| Component | Description | Examples from Research |
|---|---|---|
| Experimental Design | Structure of the trial to ensure statistical validity. | Randomized complete block designs are used to account for field variation. researchgate.net Trials include untreated controls and industry standard comparators. cabidigitallibrary.org |
| Application Parameters | Defines how the fungicide is applied. | Evaluation of application timing at specific crop growth stages (e.g., ZGS34). dergipark.org.tr Assessment of spray volume, nozzle type, and air assistance on spray deposition. researchgate.net |
| Disease Assessment | Quantification of disease levels to determine control. | Visual rating of Fusarium head blight (FHB) severity. nih.gov Calculation of control efficacy percentage for rice blast and net blotch. researchgate.netresearchgate.net |
| Performance Metrics | Key indicators used to judge the fungicide's effectiveness. | Measurement of grain yield, thousand-grain weight, and quality parameters like protein content. dergipark.org.tr Use of performance rating scales (e.g., 0-5 for ineffective to excellent). ucr.edu |
| Trial Environment | Conditions under which the trial is conducted. | Multi-environment trials across different regions (e.g., Brazil, Bolivia) to test performance under varying disease pressures. embrapa.br Multi-year trials to assess consistency. windows.net |
| Host Interaction | Assessment of the fungicide's effect on the crop itself. | Evaluation of potential phytotoxicity, such as growth inhibition in seedlings. nih.gov Monitoring for improvements in plant physiological efficiency (e.g., photosynthesis). plos.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 2-acetyl-1-pyrroline |
| Azoxystrobin |
| Carbendazim |
| Epoxiconazole |
| Prochloraz |
| Pyraclostrobin |
| Tebuconazole (B1682727) |
Regulatory Science and Risk Assessment Paradigms
Endocrine Disruption Assessment in Regulatory Contexts
The assessment of endocrine-disrupting properties of chemicals is a significant component of modern regulatory science. For epoxiconazole (B1671545), this has been a key area of evaluation in various jurisdictions, particularly in the European Union. beyondpesticides.organses.freuropa.eu
In the EU, the process for identifying endocrine disruptors is guided by scientific criteria established by the European Commission. europa.eu These criteria are applied within the frameworks of regulations for plant protection products and biocidal products. europa.eu The French Agency for Food, Environmental and Occupational Health & Safety (ANSES) conducted an assessment of epoxiconazole based on these European guidelines and confirmed its endocrine-disrupting nature. anses.fr This led to ANSES announcing a ban on the sale of epoxiconazole in France, citing its risks to human health, including its effects on reproductive function through endocrine disruption. beyondpesticides.org
The U.S. Environmental Protection Agency (EPA) is mandated by the Food Quality Protection Act (FQPA) of 1996 to screen pesticides for endocrine-disrupting effects. beyondpesticides.org The Endocrine Disruptor Screening Program (EDSP) was established for this purpose, with a focus on assessing disruption of the estrogen, androgen, and thyroid hormone systems. beyondpesticides.org While epoxiconazole is not registered for agricultural use in the U.S., the EPA has established tolerances for it on imported goods, and it is subject to the provisions of the EDSP. beyondpesticides.org
The regulatory context for endocrine disruptor assessment is complex and involves a weight-of-evidence approach. This includes evaluating data from various studies to determine if a substance alters the function of the endocrine system and consequently causes adverse effects. anses.fr For epoxiconazole, evidence from new in vitro studies and a developmental study in rats confirmed its endocrine-disrupting properties. pan-europe.info
However, the implementation of endocrine disruptor assessments has faced challenges. In some cases, there have been delays in evaluating the endocrine-disrupting effects of pesticides, with decisions postponed pending further information or the finalization of assessment methodologies. politico.eu For epoxiconazole, it was noted that while new data on its endocrine-disrupting properties were available, they had not been peer-reviewed at the time of a particular assessment. pan-europe.info
The regulatory framework for endocrine disruptors also considers the potential for these substances to be of "equivalent concern" to carcinogenic, mutagenic, and reprotoxic (CMR) substances, which can lead to their identification as substances of very high concern under regulations like REACH in the EU. anses.fr
Relative Sensitivity of Endocrine vs. Non-Endocrine Endpoints
A critical aspect of the risk assessment of epoxiconazole is the evaluation of the relative sensitivity of endocrine-mediated effects compared to other toxicological endpoints. Research has been conducted to analyze whether endocrine disruption is the most sensitive endpoint for this fungicide. nih.gov
One review concluded that for both humans and wildlife, endocrine disruption is not the most sensitive endpoint for epoxiconazole. nih.gov The study suggested that conventional risk assessment, which considers anticipated exposure levels, would be protective of both human and ecological health. nih.gov It was found that the margin of safety for reproductive effects in laboratory rodents, which are thought to be endocrine-driven, was at least three orders of magnitude based on anticipated human exposure. nih.gov
The primary mechanism of antifungal action for epoxiconazole and other azole fungicides is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov However, these compounds can also inhibit other cytochrome P450 enzymes, such as aromatase (CYP19), which can lead to various toxicological effects, including those related to the endocrine system. nih.gov
In the context of EU regulations, the assessment of endocrine disruption is based on guidance from the European Food Safety Authority (EFSA) and the European Chemicals Agency (ECHA). ecetoc.org This guidance helps in classifying endpoints as either endocrine-mediated or sensitive but not necessarily indicative of an endocrine-disrupting mode of action. ecetoc.org For epoxiconazole, effects were sometimes dismissed as not being endocrine-related if they occurred at dose levels above the No-Observed-Adverse-Effect-Level (NOAEL) for a non-endocrine adverse effect. politico.eu
The debate continues regarding regulatory approaches that focus solely on hazard identification based on endocrine disruption versus those that incorporate a full exposure assessment. nih.gov Proponents of the latter argue that considering exposure levels is crucial for a realistic risk characterization. nih.gov
Cumulative Risk Assessment Methodologies
The assessment of cumulative risk from pesticides that share a common mechanism of toxicity is an important aspect of regulatory science. For triazole fungicides like epoxiconazole, this is particularly relevant. The European Food Safety Authority (EFSA) has been actively developing methodologies to assess the cumulative effects of pesticide exposure. europa.eu
A tiered approach for cumulative risk assessment has been proposed by EFSA. wur.nl The initial tier involves a deterministic approach using average and large portion consumption data. wur.nl Higher tiers incorporate probabilistic exposure modeling and Benchmark Dose (BMD) modeling. wur.nl The goal of these higher-tier assessments is to provide a more refined estimation of cumulative exposure. wur.nl
For triazole pesticides, the relative potency factor (RPF) approach is often used. wur.nl This method involves weighing the toxicity of each pesticide relative to a chosen index compound. wur.nl Both short-term and long-term cumulative exposure to triazoles have been assessed using probabilistic models, incorporating food consumption and residue concentration data from various European countries. wur.nl
The U.S. Environmental Protection Agency (EPA) also considers cumulative risk. However, for the conazoles (a group of triazole fungicides), the EPA has stated that there is currently no evidence to indicate they share a common mechanism of toxicity, and therefore, a cumulative risk approach based on a common mechanism is not being followed. federalregister.gov
EFSA's work on cumulative risk assessment for triazoles has involved evaluating various scenarios, including long- and short-term toxicological effects. europa.eu This work is intended to inform decision-making regarding the setting of Maximum Residue Levels (MRLs) and assessing the actual exposure to these pesticides. europa.eu It is important to note that this work is part of an ongoing effort to develop and refine cumulative risk assessment methodologies and is not considered a definitive risk assessment in itself. europa.eu
A study focusing on the cumulative dietary exposure to four agricultural azole fungicides, including epoxiconazole, concluded that even when considered cumulatively, the dietary exposure is unlikely to pose an acute risk to consumers. researchgate.net This assessment utilized residue data from foods reported in Denmark and Sweden. researchgate.net
Species Differences in Toxicological Extrapolation
Extrapolating toxicological findings from laboratory animals to humans is a cornerstone of risk assessment, and understanding species-specific differences is crucial for the accuracy of this process. For epoxiconazole, significant differences in developmental toxicity have been observed between different animal models, which has important implications for human relevance.
Studies have shown that the effects of epoxiconazole on pregnancy and parturition in rats are not directly applicable to humans. nih.gov In pregnant rats, administration of epoxiconazole led to maternal estrogen depletion, pathological changes in the placenta, increased gestation length, late fetal death, and difficult birth (dystocia). nih.gov These effects are linked to the inhibition of aromatase (CYP19), an enzyme crucial for estrogen production. researchgate.net
In contrast, prenatal and pre-postnatal toxicity studies in guinea pigs showed markedly different results. nih.gov Even at high doses, epoxiconazole did not cause a compound-related increase in malformations or variations, nor did it adversely affect gestation length, parturition, or postnatal development. nih.govresearchgate.net Importantly, circulating estradiol (B170435) levels were not altered, and there were no compound-related effects on the placenta. nih.govresearchgate.net These differences were not due to variations in exposure levels between the two species. nih.gov
The pregnant guinea pig is considered a more suitable model for extrapolating these specific effects to humans because its hormonal regulation of pregnancy shares more similarities with primates, including humans, than that of murid rodents like rats. nih.gov This highlights the importance of selecting appropriate animal models for toxicological studies to ensure the relevance of the findings for human risk assessment. nih.gov It has been suggested that placental hormone production and metabolism may be a key factor in the mode of action of epoxiconazole and could explain the observed species differences in reproductive toxicity. researchgate.net
The process of route-to-route (R-t-R) extrapolation, which involves using data from one exposure route (e.g., inhalation) to predict effects via another (e.g., oral), also requires careful consideration of species-specific physiological differences. nih.gov For any toxicological extrapolation, incorporating available data on species-specific parameters is essential for a more reliable assessment. nih.gov
Establishment of Tolerances and Maximum Residue Limits (MRLs)
The establishment of tolerances and Maximum Residue Limits (MRLs) is a critical regulatory function to ensure that consumer exposure to pesticide residues in food is safe. These limits are set by national and international bodies based on risk assessments.
In the United States, the Environmental Protection Agency (EPA) establishes tolerances, which are the maximum amount of a pesticide residue legally permitted to remain in or on a food. beyondpesticides.org For epoxiconazole, which is not registered for use in the U.S., tolerances have been set for residues on imported commodities like bananas and coffee. regulations.govbeyondpesticides.org In 2006, the EPA established tolerances for residues of epoxiconazole at 0.5 parts per million (ppm) for bananas and 0.05 ppm for coffee beans. federalregister.gov These tolerances were requested by BASF Corporation to allow for the importation of treated products. regulations.govfederalregister.gov The establishment of these tolerances was based on a review of scientific data and an aggregate risk assessment that concluded there is a reasonable certainty of no harm from exposure. federalregister.gov
In the European Union, MRLs are established by the European Commission. For epoxiconazole, the European Food Safety Authority (EFSA) provides scientific advice on MRLs. nih.gov The residue definition for both enforcement and risk assessment for epoxiconazole has been determined to be the parent compound. nih.gov However, the risk assessment also needs to consider triazole derivative metabolites (TDMs). nih.gov EFSA has conducted assessments for specific uses, such as on beetroots, and concluded that the proposed use would not lead to consumer exposure exceeding toxicological reference values. nih.gov
The approval status of a pesticide has a direct impact on its MRLs. The EU approval for epoxiconazole expired on April 30, 2020, after the application for its renewal was withdrawn. wb6cif.eu Consequently, all existing authorizations for plant protection products containing epoxiconazole were revoked. wb6cif.eu In such cases, and in the absence of Codex MRLs (CXLs) or import tolerances, the MRLs for the substance are typically lowered to the limit of determination (LOD). agrinfo.eu This was the case for epoxiconazole, with the MRLs for many products being reduced. agrinfo.eu
The Codex Alimentarius Commission also establishes international food standards, including CXLs, to facilitate international trade. apvma.gov.au However, for epoxiconazole, no CXLs have been established for bananas or coffee, so harmonization with international tolerances was not an issue for the U.S. petitions. federalregister.gov
Regulatory Review Processes and Peer Review Outcomes
The regulatory review process for pesticides like epoxiconazole is a thorough and multi-faceted procedure involving rigorous scientific evaluation and peer review. This process ensures that decisions on the registration and use of these chemicals are based on a comprehensive assessment of potential risks to human health and the environment.
The peer review process itself is a structured activity. It involves a detailed assessment against established standards and often results in recommendations for improvements. nrc.gov For nonclinical studies conducted under Good Laboratory Practice (GLP), there are specific processes for the peer review of histopathology data, which emphasize the need for transparency, documentation, and resolution of any differences of opinion between the original and reviewing pathologists. tdl.org
In the United States, the Environmental Protection Agency (EPA) is responsible for the registration and periodic reevaluation of pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The EPA's registration review program reevaluates each pesticide active ingredient every 15 years to ensure it continues to meet safety standards in light of new scientific information. epa.gov The regulatory actions and supporting documents for epoxiconazole are made publicly available by the EPA.
Regulatory review processes can be complex and may involve multiple stakeholders. egbc.ca They are often triggered by legislative mandates, regulatory requirements, or requests from various parties. egbc.ca The outcomes of these reviews can have significant consequences, such as the re-registration of a substance or the revocation of its approval. For example, BASF welcomed a positive vote by the EU Standing Committee on the Food Chain and Animal Health for the re-registration of epoxiconazole at one point. agropages.com However, later, the approval for epoxiconazole in the EU was not renewed. wb6cif.eu
It has been noted that the process of identifying endocrine-disrupting pesticides has faced challenges, with some arguing that the burden of proof is high and that there can be delays in the evaluation process. pan-europe.info For epoxiconazole, it was observed that while new data on its endocrine-disrupting properties were available, they had not been peer-reviewed at the time of a particular assessment, highlighting the importance of the peer review step in the regulatory process. pan-europe.info
Interactive Data Tables
Table 1: U.S. EPA Tolerances for Epoxiconazole
| Commodity | Tolerance (ppm) |
| Bananas | 0.5 federalregister.gov |
| Coffee, bean | 0.05 federalregister.gov |
Table 2: Regulatory Status of Epoxiconazole in the EU
| Status | Details |
| Approval | Expired on April 30, 2020 wb6cif.eu |
| MRLs | Reduced to the Limit of Determination (LOD) for many products agrinfo.eu |
| Reason for Non-Renewal | Application for renewal was withdrawn wb6cif.eu |
Table 3: Hazard Classification of Epoxiconazole
| Hazard | Classification | Source |
| Carcinogenicity | Likely to be carcinogenic to humans (oral route) | regulations.gov |
| Reproductive Toxicity | May damage the unborn child and suspected of damaging fertility | fmc-agro.co.uk |
| Endocrine Disruption | Confirmed endocrine-disrupting nature | anses.fr |
Future Research Directions
Elucidation of Complex Exposure Effects
Future research must move beyond single-chemical assessments to investigate the effects of epoxiconazole (B1671545) in realistic, complex exposure scenarios. Organisms in the environment are rarely exposed to a single chemical; they encounter a mixture of pesticides and other environmental stressors. Therefore, understanding the combined and cumulative effects is critical for an accurate environmental risk assessment. beyondpesticides.orgbmuv.de
Studies should focus on:
Mixture Toxicity: Investigating the synergistic, antagonistic, and additive effects of epoxiconazole when combined with other commonly used pesticides, such as other fungicides, herbicides, and insecticides. beyondpesticides.orgbmuv.de Research has already indicated that the co-occurrence of fungicides can lead to complex toxicological outcomes. beyondpesticides.org
Interaction with Environmental Stressors: Examining how factors like temperature fluctuations, nutrient limitations, and the presence of other pollutants modify the toxicity and impact of epoxiconazole on non-target organisms.
Low-Dose and Chronic Exposure: Assessing the long-term consequences of exposure to low, environmentally relevant concentrations of epoxiconazole and its mixtures, which may not cause acute toxicity but could lead to subtle, yet significant, physiological and reproductive effects over time. mst.dk
Development of Novel Resistance Management Strategies
The emergence of fungal resistance to azole fungicides, including epoxiconazole, is a significant threat to crop protection. apsnet.orgfrac.info While resistance to epoxiconazole has developed more gradually compared to other fungicides, its management is crucial for the long-term viability of this active ingredient. frac.info Future strategies should be multifaceted and integrated.
Key research areas include:
Innovative Fungicide Mixtures: Research into new pre-mixed formulations or tank-mixes is essential. researchgate.net For example, combining epoxiconazole with fungicides that have different modes of action, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs) or strobilurins like pyraclostrobin (B128455), can delay the development of resistance. researchgate.netbasf.co.za There is also potential in exploring mixtures with natural compounds, such as essential oils, which may offer a dual-action approach. mdpi.compnrjournal.com
Understanding Resistance Mechanisms: Deeper investigation into the molecular and genetic basis of resistance in key pathogens, like Mycosphaerella graminicola and Fusarium species, is needed. apsnet.orgrothamsted.ac.uk This includes studying the overexpression of the target enzyme CYP51 and other genetic mutations. rothamsted.ac.uk
Integrated Pest Management (IPM): Further development and promotion of IPM strategies that reduce reliance on chemical controls are paramount. dataintelo.com This includes the use of resistant crop varieties, crop rotation, and biological control agents to create a more sustainable management system.
Refined Enantioselective Risk Assessment
Epoxiconazole is a chiral molecule, meaning it exists as a pair of stereoisomers (enantiomers) that are mirror images of each other. These enantiomers can have different biological activities and environmental fates, a factor that is often overlooked in standard risk assessments. nih.govnih.gov
Future research should prioritize:
Differential Bioaccumulation and Toxicity: Investigating how the two enantiomers, (+)-epoxiconazole and (-)-epoxiconazole, differ in their uptake, accumulation, and toxicity in various non-target organisms, including aquatic life and soil organisms. nih.govnih.govresearchgate.net Studies have already shown enantioselective bioaccumulation in organisms like tubifex worms and zebrafish, with one enantiomer often being more persistent or accumulating to a greater extent than the other. nih.govresearchgate.net
Enantioselective Degradation: Examining the preferential degradation of one enantiomer over the other in different environmental compartments, such as soil and water. nih.gov For instance, research has indicated that intestinal bacteria can preferentially degrade (-)-epoxiconazole. nih.gov
Regulatory Frameworks: Advocating for the inclusion of enantiomer-specific data in regulatory risk assessments to ensure a more accurate and protective evaluation of chiral pesticides. corteva.co.za
Advanced Toxicogenomics and Mechanistic Studies
Toxicogenomics, the study of how genomes respond to toxic substances, offers powerful tools to understand the mechanisms of epoxiconazole's effects at a molecular level. apconix.com This approach can reveal critical pathways affected by exposure and help in predicting potential adverse outcomes.
Future studies should employ "omics" technologies to:
Identify Molecular Initiating Events: Use transcriptomics (gene expression analysis), proteomics (protein analysis), and metabolomics (metabolite analysis) to pinpoint the initial molecular interactions that trigger toxic effects. nih.govuni-frankfurt.de
Elucidate Adverse Outcome Pathways (AOPs): Develop AOPs that link molecular-level disturbances, such as the inhibition of key enzymes or receptor activation, to adverse effects at the organism and population levels. apconix.comaltex.org Studies have already pointed to epoxiconazole's potential to disrupt key enzymes in steroid hormone synthesis. mst.dkmdpi.com
Investigate Endocrine Disruption: Conduct further research into the endocrine-disrupting potential of epoxiconazole. mdpi.com Transcriptomic analysis in organisms like zebrafish has shown that epoxiconazole can affect genes related to lipid metabolism, glucose metabolism, and cell apoptosis. nih.gov Systems toxicology approaches have also suggested a need for further investigation into epoxiconazole's effects. altex.org
Sustainable Agricultural Applications
Ensuring the long-term sustainability of agriculture requires optimizing the use of fungicides like epoxiconazole to maximize efficacy while minimizing environmental impact. dataintelo.commdpi.com
Future research should focus on:
Precision Agriculture: Developing and implementing precision application technologies that allow for targeted spraying of fungicides only where and when needed. This can significantly reduce the total amount of epoxiconazole released into the environment.
Novel Formulations: Creating advanced formulations, such as microencapsulated or nano-formulations, that improve the delivery and stability of epoxiconazole, potentially lowering the required application rates while maintaining or enhancing efficacy. pnrjournal.com
Alternative and Complementary Strategies: Exploring and validating the effectiveness of biological control agents and biostimulants that can be integrated with or used as alternatives to epoxiconazole in specific cropping systems. mdpi.com This aligns with the broader goal of moving towards more sustainable and ecologically-sound agricultural practices. dataintelo.com
Q & A
Basic Research Questions
Q. What are the standard analytical methodologies for detecting and quantifying Epoxiconazole in environmental or biological samples?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for Epoxiconazole analysis, with a limit of quantification (LOQ) of 0.05 μg/media. Key parameters include sample collection on FFV/GFF 37mm filters and adherence to in-house protocols for extraction and calibration . For alternative techniques, High-Performance Liquid Chromatography (HPLC) coupled with UV detection may be employed, but GC-MS remains preferred for its sensitivity in trace analysis. Researchers should validate methods using certified reference materials and include recovery studies to account for matrix effects.
Q. How should researchers design in vivo studies to assess Epoxiconazole toxicity in animal models?
- Methodological Answer : Follow OECD guidelines for chemical toxicity testing. Key considerations include:
- Dose selection : Use a range spanning NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) derived from prior studies (e.g., 10–100 mg/kg/day in rats) .
- Endpoint measurement : Monitor organ weights (e.g., liver, gonads), histopathology, and hormonal levels (e.g., testosterone, estrogen) to capture endocrine-disrupting effects .
- Control groups : Include vehicle controls and reference compounds (e.g., other triazole fungicides) to isolate Epoxiconazole-specific effects.
Q. What synthesis routes are documented for Epoxiconazole, and what are their limitations?
- Methodological Answer : Epoxiconazole is synthesized via nucleophilic substitution reactions involving epichlorohydrin and triazole intermediates. Common methods include:
- Route A : Reacting 2-(2,4-dichlorophenyl)-1H-1,2,4-triazole with epichlorohydrin under basic conditions (yield: ~75%) .
- Route B : Catalytic asymmetric epoxidation for enantioselective synthesis (yield: ~65%, higher purity).
- Limitations : Byproduct formation (e.g., chlorinated derivatives) requires rigorous purification via recrystallization or column chromatography.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported endocrine-disruption thresholds for Epoxiconazole across studies?
- Methodological Answer : Conduct dose-response meta-analyses to identify study-specific variables influencing thresholds:
- Purity of test substance : Variations in Epoxiconazole purity (e.g., 97.3% vs. 98.7%) may alter toxicity outcomes .
- Species sensitivity : Compare NOAELs across models (e.g., rats vs. zebrafish) using probabilistic hazard assessment .
- Mechanistic studies : Use transcriptomics to differentiate adaptive responses (e.g., cytochrome P450 induction) from adverse effects (e.g., ovarian follicle apoptosis).
Q. What advanced statistical approaches are recommended for analyzing non-linear dose-response relationships in Epoxiconazole toxicity data?
- Methodological Answer :
- Benchmark Dose (BMD) modeling : Preferred over NOAEL/LOAEL for quantifying uncertainty in threshold estimation.
- Generalized Additive Models (GAMs) : Capture non-monotonic responses (e.g., hormetic effects at low doses).
- Bayesian hierarchical models : Account for inter-study heterogeneity in meta-analyses .
- Validation : Use bootstrap resampling to assess model robustness.
Q. How can omics technologies (e.g., metabolomics, proteomics) enhance traditional toxicological assessments of Epoxiconazole?
- Methodological Answer : Integrate multi-omics data to identify mechanistic pathways:
- Experimental design : Expose model organisms (e.g., Danio rerio) to subchronic Epoxiconazole doses and collect tissues at multiple timepoints.
- Data integration : Use pathway enrichment tools (e.g., KEGG, Reactome) to link dysregulated metabolites/proteins to adverse outcomes (e.g., steroidogenesis inhibition) .
- Validation : Confirm omics findings with targeted assays (e.g., ELISA for steroid hormones).
Methodological Guidance Tables
Table 1 : Comparison of Analytical Techniques for Epoxiconazole Detection
Table 2 : Key Considerations for In Vivo Toxicity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
